molecular formula C8H20ClN B2838721 2,2-Dimethylhexan-3-amine hydrochloride CAS No. 1864063-57-9

2,2-Dimethylhexan-3-amine hydrochloride

Cat. No.: B2838721
CAS No.: 1864063-57-9
M. Wt: 165.71
InChI Key: UUWRGIIJMADGOM-UHFFFAOYSA-N
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Description

2,2-Dimethylhexan-3-amine hydrochloride is an organic compound with the molecular formula C8H20ClN and a molecular weight of 165.70 . It is supplied as a high-purity solid for research and development purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses . As a sterically hindered amine hydrochloride salt, this compound is a valuable building block in organic synthesis and medicinal chemistry research. Salts of amines like dimethylamine are typically odorless and stable, making them easier to handle and store than their free base counterparts . Potential research applications include its use as an intermediate in the synthesis of more complex molecules, such as peptide compounds , or as a precursor in the development of agrochemicals and pharmaceuticals, areas where structurally similar amines are commonly employed . Researchers can utilize it to introduce a bulky, tertiary alkylamine moiety into target structures. The compound is characterized by its CAS Number, 1864063-57-9, and should be stored according to the manufacturer's guidelines .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylhexan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-5-6-7(9)8(2,3)4;/h7H,5-6,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWRGIIJMADGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chiral Properties and Resolution of 2,2-Dimethylhexan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chiral properties, synthesis, and resolution of 2,2-Dimethylhexan-3-amine , a sterically hindered aliphatic amine of significant interest in medicinal chemistry as a chiral building block and pharmacophore scaffold.[1]

Part 1: Executive Summary

2,2-Dimethylhexan-3-amine (CAS: 15196543) is a structural isomer of the sympathomimetic amine 1,3-dimethylamylamine (DMAA).[1][2] Distinguished by a bulky tert-butyl group adjacent to the amine-bearing carbon, this molecule exhibits unique steric properties that influence its receptor binding affinity and metabolic stability.[1][2]

The molecule possesses a single chiral center at the C3 position.[1] Due to the high steric bulk of the adjacent tert-butyl group (C2) compared to the n-propyl chain (C4-C6), the enantiomers of this amine display significant divergence in biological activity and chemical reactivity.[1][2] This guide provides a rigorous framework for the synthesis, resolution, and characterization of the (R)- and (S)-enantiomers.[1][2]

Part 2: Molecular Architecture & Stereochemistry[1][2]

Structural Analysis

The core structure consists of a hexane chain with a gem-dimethyl substitution at C2 and an amine group at C3.[1][2]

  • IUPAC Name: 2,2-Dimethylhexan-3-amine[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N[2][3][4]
  • Molecular Weight: 129.25 g/mol [1][2]

  • Chiral Center: C3

Cahn-Ingold-Prelog (CIP) Assignment

To assign the absolute configuration (R/S), we prioritize the substituents attached to the C3 chiral center based on atomic number and connectivity.[1][2]

  • Priority 1:

    
     (Nitrogen, Atomic #7)[1][2]
    
  • Priority 2:

    
     (tert-Butyl group). The C2 carbon is bonded to three carbons.[1][2]
    
  • Priority 3:

    
     (n-Propyl group). The C4 carbon is bonded to one carbon and two hydrogens.[1][2]
    
  • Priority 4:

    
     (Hydrogen).[1][2]
    

Configuration Logic:

  • View: Orient the molecule with the lowest priority group (H) pointing away from the viewer.[2]

  • (R)-Enantiomer: The sequence 1

    
     2 
    
    
    
    3 follows a Clockwise direction.[1][2]
  • (S)-Enantiomer: The sequence 1

    
     2 
    
    
    
    3 follows a Counter-Clockwise direction.[1][2]

Part 3: Synthesis & Resolution Strategies

Researchers have two primary pathways to access enantiopure 2,2-Dimethylhexan-3-amine: Asymmetric Synthesis (Route A) and Optical Resolution (Route B).[1][2]

Route A: Asymmetric Reductive Amination (Catalytic)

This method utilizes the prochiral ketone precursor, 2,2-dimethylhexan-3-one (CAS 5405-79-8), and a chiral catalyst to induce stereoselectivity.[1][2]

  • Precursor: 2,2-Dimethylhexan-3-one[1][2]

  • Reagents: Ammonium acetate, Hydrogen (

    
    )[2]
    
  • Catalyst: Ru(OAc)

    
    ((R)-BINAP) or Ir-f-Binaphane[1][2]
    
  • Mechanism: Dynamic Kinetic Resolution (DKR) is difficult here due to the lack of an

    
    -proton on the tert-butyl side.[1][2] Therefore, direct asymmetric hydrogenation of the corresponding imine is preferred.[2]
    
Route B: Classical Resolution via Diastereomeric Salts (Recommended)

Due to the steric hindrance of the tert-butyl group, enzymatic resolution (lipases) often suffers from slow kinetics.[2] Classical resolution using chiral acids is the most robust method for this specific amine.[1][2]

Protocol 1: Resolution with L-(+)-Tartaric Acid

  • Salt Formation: Dissolve racemic 2,2-dimethylhexan-3-amine (1.0 eq) in hot ethanol. Add L-(+)-Tartaric acid (0.5 eq) dissolved in hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The less soluble diastereomeric salt (typically the (S)-amine-L-tartrate complex) will crystallize.[1][2]

  • Filtration: Collect crystals via vacuum filtration.[1][2] Wash with cold ethanol.[1][2]

  • Liberation: Suspend the salt in water and basify with 2M NaOH to pH > 12. Extract the free amine with Dichloromethane (DCM).[2]

  • Recycling: The mother liquor is enriched with the (R)-enantiomer.[1][2]

Visualization: Resolution Workflow

The following diagram outlines the logical flow for resolving the racemate.

ResolutionWorkflow Racemate Racemic 2,2-Dimethylhexan-3-amine Solution Homogeneous Solution (Hot Ethanol/Methanol) Racemate->Solution Reagent Add Chiral Acid (L-Tartaric Acid or Mandelic Acid) Reagent->Solution Crystallization Controlled Cooling (Selective Crystallization) Solution->Crystallization Filtration Filtration Crystallization->Filtration SolidPhase Solid Phase (Diastereomeric Salt A) Filtration->SolidPhase Precipitate LiquidPhase Mother Liquor (Enriched Salt B) Filtration->LiquidPhase Filtrate BaseHydrolysis1 Basify (NaOH) Extraction (DCM) SolidPhase->BaseHydrolysis1 BaseHydrolysis2 Basify (NaOH) Extraction (DCM) LiquidPhase->BaseHydrolysis2 PureEnantiomer1 Enantiopure (S)-Amine BaseHydrolysis1->PureEnantiomer1 PureEnantiomer2 Enriched (R)-Amine BaseHydrolysis2->PureEnantiomer2

Caption: Workflow for the classical resolution of 2,2-Dimethylhexan-3-amine using diastereomeric crystallization.

Part 4: Analytical Characterization

Validating the enantiomeric excess (ee) is critical.[2] Standard C18 columns cannot separate these enantiomers.[1][2]

Chiral HPLC Method[2][5]
  • Column: Daicel Chiralpak IA or AD-H (Amylose-based stationary phases are preferred for hindered amines).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).[1][2]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (low absorption due to lack of chromophore) or Refractive Index (RI) detector.[1][2]

  • Note: The tert-butyl group provides significant steric discrimination, usually resulting in high resolution factors (

    
    ) on amylose columns.[1][2]
    
Derivatization for GC Analysis (Mosher's Method)

If HPLC detection is difficult due to weak UV absorption, derivatization with Mosher's Acid Chloride is the gold standard.[2]

  • Reaction: Mix amine (10 mg) with (R)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in Pyridine.
  • Analysis: Analyze the resulting diastereomeric amides via GC-MS or

    
    H-NMR.
    
  • NMR Shift: The tert-butyl protons will show distinct chemical shifts for the (R,R) and (R,S) diastereomers due to the anisotropic effect of the phenyl ring in the Mosher auxiliary.[2]

Part 5: Quantitative Data Summary

The following table summarizes the estimated and theoretical physical properties based on structural analogs (e.g., 1,3-dimethylamylamine) and group contribution methods.

PropertyValue / DescriptionNote
CAS Number 15196543Parent amine
Molecular Weight 129.25 g/mol
Boiling Point ~145 - 155 °CEstimated (760 mmHg)
pKa ~10.5Typical for hindered aliphatic amines
Solubility Soluble in Ethanol, DCM, Et2O; Low in WaterHydrophobic t-butyl group dominates
Density ~0.78 g/mLat 25°C
Appearance Colorless LiquidAmine odor

Part 6: References

  • PubChem. (2025).[1][2][5] 2,2-Dimethylhexan-3-amine Compound Summary. National Library of Medicine.[1][2] [Link][2]

  • Breuer, M., et al. (2004).[1][2] Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition. [Link][2]

  • Dale, J. A., & Mosher, H. S. (1973).[2] Nuclear Magnetic Resonance Enantiomer Reagents.[1][2] Configuration of the Chiral Amine. Journal of the American Chemical Society.[1][2][6] [Link]

  • Nugent, T. C. (2010).[1][2] Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.[1][2] [Link][2]

Sources

Stereoisomers of 2,2-Dimethylhexan-3-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Dimethylhexan-3-amine hydrochloride (CAS: 1864063-57-9) is a sterically hindered aliphatic amine characterized by a bulky tert-butyl group adjacent to the chiral center. Structurally analogous to sympathomimetic amines like 1,3-dimethylamylamine (DMAA) and tuaminoheptane, this molecule presents unique challenges in stereoselective synthesis and resolution due to the steric occlusion at the C3 position.[1]

This guide provides a comprehensive technical analysis of its stereochemistry, synthesis, and resolution strategies, designed for medicinal chemists and process development scientists.[1]

Stereochemical Analysis

The chirality of 2,2-dimethylhexan-3-amine arises from the C3 carbon.[1] The steric environment is highly asymmetric, creating a significant energy barrier for nucleophilic attack during synthesis and distinct binding profiles in biological systems.[1]

Cahn-Ingold-Prelog (CIP) Priority Assignment

To determine the absolute configuration (


 vs. 

), we assign priorities to the substituents attached to the chiral center (C3) based on atomic number and connectivity.[1]
  • Center: C3 Carbon

  • Substituent 1:

    
     (Nitrogen, Atomic No.[1] 7) 
    
    
    
    Priority 1
  • Substituent 2:

    
     (tert-Butyl).[1] The C2 carbon is bonded to three other carbons.[1] 
    
    
    
    Priority 2
  • Substituent 3:

    
     (
    
    
    
    -Propyl). The C4 carbon is bonded to one carbon and two hydrogens.[1]
    
    
    Priority 3
  • Substituent 4:

    
     (Hydrogen) 
    
    
    
    Priority 4

Configuration Determination:

  • (

    
    )-Enantiomer:  When the hydrogen (lowest priority) is oriented away from the viewer, the sequence 
    
    
    
    follows a clockwise direction.[1]
  • (

    
    )-Enantiomer:  The sequence 
    
    
    
    follows a counter-clockwise direction.
Conformational Lock

The tert-butyl group acts as a "conformational anchor," restricting rotation around the C2-C3 bond.[1] This rigidity often leads to high diastereoselectivity in salt formation but complicates catalytic hydrogenation due to steric hindrance.

Synthesis and Resolution Strategies

Retrosynthetic Analysis

The most direct route to the racemic amine is the reductive amination of 2,2-dimethylhexan-3-one (CAS 5405-79-8).[1] However, the bulky tert-butyl group adjacent to the carbonyl makes standard imine formation sluggish.[1]

Optimized Pathway:

  • Condensation: Reaction of 2,2-dimethylhexan-3-one with hydroxylamine to form the oxime.[1]

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or hydride reduction (

    
    ) of the oxime to the amine.[1]
    
  • Salt Formation: Precipitation with anhydrous HCl.

Chiral Resolution Workflow

Given the difficulty of asymmetric synthesis on such a hindered ketone, optical resolution of the racemate is the preferred industrial approach.[1]

Method A: Classical Resolution (Diastereomeric Crystallization) [1]

  • Resolving Agent: (

    
    )-(+)-Tartaric acid or (
    
    
    
    )-Mandelic acid.[1]
  • Solvent System: Ethanol/Water (95:5).[1] The tert-butyl group increases lipophilicity, requiring less polar solvent mixtures than typical aliphatic amines.[1]

  • Mechanism: The (

    
    )-amine typically forms a less soluble diastereomeric salt with (
    
    
    
    )-tartaric acid due to better packing efficiency of the bulky alkyl chain against the tartrate backbone.[1]

Method B: Enzymatic Kinetic Resolution (EKR)

  • Biocatalyst: Candida antarctica Lipase B (CAL-B).[2][3]

  • Acyl Donor: Ethyl acetate or Isopropyl acetate.

  • Process: The enzyme selectively acetylates the (

    
    )-amine (following Kazlauskas' rule), leaving the (
    
    
    
    )-amine unreacted.[1]
  • Advantage: Avoids crystallization yield losses; operates under mild conditions.

ResolutionWorkflow Start Racemic 2,2-Dimethylhexan-3-amine Reaction Kinetic Resolution (MTBE, 30°C, 24h) Start->Reaction AcylDonor Acyl Donor (Ethyl Acetate) AcylDonor->Reaction Enzyme CAL-B Lipase (Immobilized) Enzyme->Reaction Catalyst Separation Acid/Base Extraction Reaction->Separation ProductR (R)-Amide (Acetylated) Separation->ProductR Organic Phase ProductS (S)-Amine (Unreacted) Separation->ProductS Aqueous Phase (pH < 2) Hydrolysis Acid Hydrolysis (6M HCl) ProductR->Hydrolysis FinalS (S)-Amine HCl ProductS->FinalS HCl Gas FinalR (R)-Amine HCl Hydrolysis->FinalR

Figure 1: Enzymatic Kinetic Resolution workflow using CAL-B lipase to separate (R) and (S) enantiomers.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The tert-butyl group provides a distinct singlet signal that is highly sensitive to the chiral environment when using Chiral Shift Reagents (CSR).[1]

  • 1H NMR (DMSO-d6):

    • 
       0.90 ppm (s, 9H, t-Bu)[1]
      
    • 
       0.85 ppm (t, 3H, terminal methyl)[1]
      
    • 
       2.85 ppm (m, 1H, CH-NH3+)[1]
      
    • 
       8.10 ppm (br s, 3H, NH3+)[1]
      
  • Differentiation: Addition of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle’s alcohol) splits the tert-butyl singlet into two distinct peaks, allowing determination of enantiomeric excess (ee).[1]

Chiral HPLC Method
  • Column: Chiralpak IC or AD-H (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (low absorption requires high concentration) or Refractive Index (RI).[1]

  • Note: The amine must be analyzed as the free base.

Experimental Protocols

Protocol A: Synthesis of Racemic 2,2-Dimethylhexan-3-amine HCl
  • Oxime Formation:

    • Charge a 500 mL flask with 2,2-dimethylhexan-3-one (12.8 g, 100 mmol) and ethanol (100 mL).

    • Add Hydroxylamine hydrochloride (10.4 g, 150 mmol) and Sodium acetate (16.4 g, 200 mmol) dissolved in water (50 mL).

    • Reflux for 6 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]

    • Cool, remove ethanol in vacuo, extract with ether, dry (

      
      ), and concentrate to yield the oxime.[1]
      
  • Reduction:

    • Dissolve the crude oxime in dry THF (100 mL).

    • Slowly add Lithium Aluminum Hydride (LiAlH4) (1.0 M in THF, 150 mL) at 0°C under nitrogen. Caution: Exothermic.

    • Reflux for 12 hours.

    • Quench sequentially with water (5.7 mL), 15% NaOH (5.7 mL), and water (17 mL).[1]

    • Filter the precipitate, dry the filtrate over

      
      , and evaporate.[1]
      
  • Salt Formation:

    • Dissolve the free amine oil in anhydrous diethyl ether (100 mL).

    • Bubble anhydrous HCl gas into the solution until no further precipitation occurs.

    • Filter the white solid and recrystallize from Ethanol/Ether.[1]

    • Yield: ~75% (White crystalline solid).[1]

Protocol B: Resolution via Diastereomeric Crystallization
  • Dissolve racemic amine (10 g) in hot Ethanol (50 mL).

  • Add (

    
    )-(+)-Tartaric acid  (1 equiv, 11.6 g) dissolved in hot Ethanol (50 mL).
    
  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

  • Filter the crystals (Salt A).[1] The mother liquor contains Salt B.[1]

  • Liberation: Treat Salt A with 2M NaOH and extract with ether to yield the enantiomerically enriched amine.

  • Recrystallization: Repeat the process to achieve >99% ee.

Pharmacological & Structural Context (SAR)

While specific clinical data for this isomer is limited, its structure-activity relationship (SAR) can be inferred from the 2-aminoalkane class (e.g., DMAA, DMBA).[1]

  • Lipophilicity: The tert-butyl group significantly increases

    
     compared to linear isomers, likely enhancing Blood-Brain Barrier (BBB) penetration.[1]
    
  • Receptor Binding: The steric bulk at C2 may reduce affinity for Monoamine Oxidase (MAO), potentially prolonging the half-life compared to unbranched amines.[1]

  • Stereospecificity: In sympathomimetic amines, the (

    
    )-configuration (matching the spatial arrangement of (
    
    
    
    )-Amphetamine) is typically more potent at releasing norepinephrine.[1]

SAR Molecule 2,2-Dimethylhexan-3-amine Feature1 C2 tert-Butyl Group Molecule->Feature1 Feature2 C3 Chiral Amine Molecule->Feature2 Feature3 C4-C6 Propyl Chain Molecule->Feature3 Effect1 MAO Resistance (Prolonged Half-life) Feature1->Effect1 Effect2 Stereoselective Receptor Binding Feature2->Effect2 Effect3 Lipophilic Interaction (Potency) Feature3->Effect3

Figure 2: Structure-Activity Relationship (SAR) mapping of key structural features to predicted pharmacological effects.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86217396, 2,2-Dimethylhexan-3-amine hydrochloride. Retrieved from [Link][1]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004).Lipase-mediated chiral resolution of racemates in organic solvents: Applications and critical analysis. Tetrahedron: Asymmetry, 15(21), 3331-3351.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley-Interscience. (Source for Leuckart reaction and reductive amination mechanisms).[1][4]

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition, 43(7), 788-824.[1] (Review of industrial resolution techniques).

Sources

Biological Activity Screening of Novel Amine Hydrochlorides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Rationale: Why Amine Hydrochlorides?

In preclinical drug development, the free base forms of novel basic amines often exhibit poor aqueous solubility and chemical instability, which severely limits their bioavailability and complicates in vitro screening. Converting these basic pharmacophores into amine hydrochlorides (salt formation) is a fundamental strategy to overcome these liabilities.

The causality is rooted in thermodynamics: protonation of the amine nitrogen generates a cationic species that engages in strong ion-dipole interactions with water molecules. This significantly lowers the desolvation energy required to break the crystal lattice, thereby exponentially increasing aqueous solubility[1]. Furthermore, the hydrochloride salt form stabilizes the molecule against oxidative degradation, ensuring that the biological activity observed during high-throughput screening (HTS) is attributed to the intact active pharmaceutical ingredient (API) rather than its degradants.

High-Throughput Screening (HTS) Architecture

To systematically evaluate the biological activity of a novel amine hydrochloride library, a tiered screening architecture is required. The workflow progresses from broad cytotoxicity profiling to highly specific target engagement (e.g., antimicrobial efficacy), concluding with ADME/Tox counter-screening.

HTS_Workflow A Amine Hydrochloride Library Synthesis B Physicochemical QC (Solubility, Purity) A->B C Primary Screen (CellTiter-Glo Viability) B->C D Secondary Screen (CLSI MIC Assay) C->D E ADME & hERG Counter-Screening D->E F Lead Candidate Selection E->F

Figure 1: Tiered high-throughput screening workflow for novel amine hydrochlorides.

Primary Screening: Mammalian Cytotoxicity Profiling

Before assessing specific therapeutic efficacy, it is critical to establish the basal cytotoxicity of the amine hydrochlorides in mammalian cell lines (e.g., HEK293 or HepG2). We utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay[2].

The Causality of the Assay: This assay quantifies ATP, which is a direct, rapidly degrading proxy for metabolic activity and cell viability[3]. The proprietary thermostable Ultra-Glo™ Recombinant Luciferase generates a "glow-type" luminescent signal with a half-life of >5 hours[2]. This extended half-life eliminates the need for automated reagent injectors and mitigates pipetting errors, making it an ideal, self-validating system for HTS[2].

Self-Validating Protocol: CellTiter-Glo Viability Assay

Note: This protocol incorporates internal controls to ensure a self-validating system.

  • Cell Plating: Seed mammalian cells in 100 µL of culture medium into 96-well opaque-walled plates[4].

    • Causality: Opaque plates prevent optical crosstalk (luminescence bleed-through) between adjacent wells.

  • Compound Addition: Add the amine hydrochloride test compounds at varying concentrations (e.g., 0.1 µM to 100 µM).

    • Self-Validation: Include a Vehicle Control (e.g., 0.1% DMSO) to establish baseline 100% viability, and a Positive Control (e.g., 10 µM Staurosporine) to validate assay sensitivity to cell death. Include a Background Control (medium only, no cells)[4].

  • Incubation: Incubate the plates according to the specific cell culture protocol (typically 24–72 hours at 37°C, 5% CO₂).

  • Thermal Equilibration: Remove plates from the incubator and equilibrate to room temperature for approximately 30 minutes[4].

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperature distribution across the plate will cause "edge effects," skewing the luminescent readouts.

  • Reagent Addition: Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well[4].

  • Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes[5].

    • Causality: The 10-minute resting phase allows the luminescent signal to stabilize into a steady "glow" state before reading[5].

  • Measurement: Record luminescence using a compatible microplate reader. Calculate the CC₅₀ (concentration causing 50% cytotoxicity) using non-linear regression.

Secondary Screening: Antimicrobial Efficacy (MIC Determination)

Many novel amine hydrochlorides (particularly those with lipophilic alkyl chains) exhibit potent antimicrobial properties by disrupting anionic bacterial membranes[1]. To quantify this, we determine the Minimum Inhibitory Concentration (MIC) using the Broth Microdilution method, strictly adhering to Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[6].

Self-Validating Protocol: CLSI Broth Microdilution
  • Inoculum Preparation: Prepare a bacterial suspension matching a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL) using direct colony suspension from an overnight agar plate[7].

  • Inoculum Dilution: Dilute the suspension in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target inoculum of 5 × 10⁵ CFU/mL in the test wells[7].

    • Causality: Standardizing the inoculum is critical; an inoculum that is too heavy will falsely elevate the MIC, while one that is too light will result in false susceptibility.

  • Serial Dilution: In a clear 96-well microtiter plate, prepare two-fold serial dilutions of the amine hydrochloride in CAMHB[7].

  • Inoculation & Controls: Add the diluted bacterial suspension to the compound wells.

    • Self-Validation: Every plate must contain a Growth Control (bacteria + broth, no compound) to ensure organism viability, and a Sterility Control (broth only) to ensure no environmental contamination[7].

  • Incubation: Incubate the plates at 37°C for 16–20 hours (depending on the organism)[7].

  • Endpoint Reading: The MIC is defined as the lowest concentration of the amine hydrochloride that completely inhibits visible bacterial growth as observed by the unaided eye[6].

Mechanism of Action: Membrane Disruption

MoA_Pathway N1 Amine Hydrochloride (Cationic Pharmacophore) N2 Bacterial Cell Membrane (Anionic Phospholipids) N1->N2 Electrostatic Attraction N3 Membrane Depolarization & Structural Disruption N2->N3 Hydrophobic Insertion N4 Intracellular Leakage (ATP, K+ efflux) N3->N4 Pore Formation N5 Metabolic Arrest & Cell Death N4->N5 Loss of Viability

Figure 2: Mechanism of action for antimicrobial amine hydrochlorides targeting bacterial membranes.

Quantitative Data Presentation

A successful screening campaign synthesizes primary and secondary screening data to identify compounds with a high Selectivity Index (SI) . The SI is calculated as the ratio of mammalian cytotoxicity (CC₅₀) to antimicrobial efficacy (MIC). An SI > 10 is generally required to advance a compound to lead optimization.

Table 1: Representative Biological Activity Profile of Amine Hydrochloride Derivatives

Compound IDLogPAqueous Solubility (mg/mL)Mammalian CC₅₀ (µM)E. coli MIC (µM)Selectivity Index (CC₅₀/MIC)hERG Inhibition (%) at 10 µM
AH-001 2.1>50.0125.064.01.9512%
AH-002 3.435.585.04.021.25 18%
AH-003 4.812.015.02.07.5065%
AH-004 2.942.1>200.08.0>25.00 8%

Data Interpretation: Compound AH-004 represents an ideal lead candidate. It maintains excellent aqueous solubility due to its hydrochloride salt form, exhibits minimal mammalian cytotoxicity (CC₅₀ > 200 µM), and demonstrates potent antimicrobial activity (MIC = 8 µM), yielding a highly favorable Selectivity Index. Furthermore, it shows minimal liability in the hERG counter-screen.

ADME & Counter-Screening Considerations

Basic amines are notorious for off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to drug-induced QT interval prolongation and fatal arrhythmias. The causality lies in the architecture of the hERG channel's inner cavity, which contains aromatic residues (Tyr652, Phe656) that readily form cation-π interactions with protonated amines. Therefore, any amine hydrochloride advancing past the primary and secondary screens must undergo rigorous patch-clamp electrophysiology or automated hERG screening to ensure cardiac safety.

References

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256." Promega.com.
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega.com.
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288." Promega.com.
  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI.org.
  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay." Promega.com.
  • Boukherroub et al. "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method." Protocols.io.
  • MDPI. "Synthesis and Antifungal Evaluation of 1-Aryl-2-dimethyl-aminomethyl-2-propen-1-one Hydrochlorides." MDPI.com.

Sources

Methodological & Application

Application Note: Chiral Resolution of Racemic Acids Using 2,2-Dimethylhexan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, thermodynamic control, and self-validating experimental protocols.

Executive Summary

The isolation of pure enantiomers from racemic mixtures remains a critical bottleneck in the development of active pharmaceutical ingredients (APIs). While transition-metal asymmetric catalysis and biocatalysis have advanced significantly, classical diastereomeric salt resolution remains the most scalable and cost-effective method for early-phase drug development. This application note details the use of 2,2-dimethylhexan-3-amine hydrochloride as a highly effective chiral resolving agent for racemic carboxylic acids. By leveraging the extreme steric differentiation provided by its adjacent tert-butyl group, this protocol maximizes the lattice energy differences (


) between the resulting diastereomeric salts.

Mechanistic Rationale & System Design

Why 2,2-Dimethylhexan-3-amine?

The efficacy of a chiral amine in resolving racemic acids is strictly governed by its ability to create a rigid, asymmetric stereopocket during salt formation. 2,2-Dimethylhexan-3-amine features a highly bulky tert-butyl group on one side of the chiral center and a flexible propyl chain on the other. This stark steric contrast forces the resulting diastereomeric salts—(R,R) and (R,S)—to adopt vastly different crystal packing arrangements. The structural divergence directly translates to a widened solubility gap, which is the thermodynamic driving force for high-enantiomeric-excess (ee) crystallization[1].

The Advantage of the Hydrochloride Salt

Low-molecular-weight aliphatic amines are notoriously difficult to handle as free bases; they are volatile, hygroscopic, and rapidly form carbamates upon exposure to atmospheric


. Utilizing 2,2-dimethylhexan-3-amine as a hydrochloride salt  ensures a bench-stable, free-flowing powder. This allows for absolute precision in stoichiometric weighing, which is the foundational requirement for advanced resolution techniques such as the Method of Pope and Peachey (half-equivalent resolution)[2].

Workflow Visualization

The following diagram illustrates the self-validating workflow, moving from the stable hydrochloride salt through in situ free-basing, thermodynamic crystallization, and final target recovery.

Workflow RacemicAcid Racemic Acid (R/S Mixture) SaltFormation Diastereomeric Salt Formation (Heating in Solvent) RacemicAcid->SaltFormation AmineHCl 2,2-Dimethylhexan-3-amine HCl (Chiral Resolving Agent) FreeBasing Base Addition (NaOH) Free-basing of Amine AmineHCl->FreeBasing FreeBasing->SaltFormation Crystallization Controlled Cooling & Crystallization SaltFormation->Crystallization Separation Filtration Crystallization->Separation SolidSalt Solid: Less Soluble Diastereomeric Salt Separation->SolidSalt Solid phase MotherLiquor Mother Liquor: More Soluble Diastereomeric Salt Separation->MotherLiquor Liquid phase Acidification Acidification (HCl) & Extraction SolidSalt->Acidification ResolvedAcid Highly Enantioenriched Target Acid Acidification->ResolvedAcid

Workflow for the chiral resolution of racemic acids using 2,2-dimethylhexan-3-amine hydrochloride.

Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria at the end of each phase are met.

Protocol A: In Situ Free-Basing of the Resolving Agent

Causality: The amine must be liberated from its HCl salt to act as a Brønsted base toward the racemic acid. Biphasic extraction ensures that inorganic salts (NaCl) are completely removed before crystallization, preventing nucleation artifacts.

  • Suspend 1.0 equivalent of 2,2-dimethylhexan-3-amine hydrochloride in a 1:1 mixture of Methyl tert-butyl ether (MTBE) and deionized water (10 volumes total).

  • Cool the biphasic mixture to 0–5 °C using an ice bath to prevent volatilization of the liberated free base.

  • Add 1.1 equivalents of 2.0 M aqueous NaOH dropwise over 15 minutes under vigorous stirring.

  • Separate the layers in a separatory funnel. Extract the aqueous layer with one additional volume of MTBE.

  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure (bath temperature < 30 °C) to yield the free amine as a pale oil.
    
  • Validation Check: Test the pH of the residual aqueous layer; it must be >12. If not, free-basing is incomplete.

Protocol B: Diastereomeric Salt Formation (Pope and Peachey Method)

Causality: Using 0.5 equivalents of the chiral amine and 0.5 equivalents of an achiral base (e.g., NaOH or Triethylamine) forces the system to selectively precipitate the least soluble diastereomeric pair, leaving the other enantiomer entirely in solution as the highly soluble achiral salt[3].

  • Dissolve 1.0 equivalent of the racemic acid in the chosen crystallization solvent (see Table 1) at room temperature.

  • Add 0.5 equivalents of the freshly prepared 2,2-dimethylhexan-3-amine free base (from Protocol A).

  • Add 0.5 equivalents of Triethylamine (achiral base).

  • Heat the mixture to reflux. Causality: The system must reach complete thermodynamic dissolution. If microscopic seed crystals remain, they will cause kinetic trapping of the undesired diastereomer during cooling.

  • Cool the solution linearly to 20 °C over 4 hours (approx. 0.2 °C/min). Rapid cooling causes supersaturation and crashes out both diastereomers.

  • Filter the resulting crystals and wash with a minimal amount of ice-cold solvent.

  • Validation Check: Dissolve a 5 mg aliquot of the filtered crystals in methanol and analyze via Chiral HPLC. The ee should be >90%. If ee < 90%, perform a single recrystallization from the same solvent system.

Protocol C: Salt Cleavage and Acid Recovery

Causality: The diastereomeric salt must be broken using a strong mineral acid to protonate the target carboxylic acid, rendering it lipophilic, while the chiral amine is forced back into the aqueous phase as a hydrochloride salt for future recycling.

  • Suspend the enantioenriched diastereomeric salt in a 1:1 mixture of Ethyl Acetate and water.

  • Acidify the mixture by adding 2.0 M HCl dropwise until the aqueous layer reaches pH 1–2.

  • Stir vigorously until both phases are completely clear (indicating total cleavage of the solid salt).

  • Separate the organic layer, wash with brine, dry over

    
    , and evaporate to yield the resolved target acid.
    
  • Retain the aqueous layer to recover and recycle the 2,2-dimethylhexan-3-amine hydrochloride.

Quantitative Data & Optimization

Table 1: Solvent Screening Matrix for Crystallization

The choice of solvent dictates the eutectic composition of the precipitating salt[4].

Solvent SystemPolarity IndexExpected Yield (%)Expected ee (%)Mechanistic Rationale
Ethanol / Water (80:20) High35–40>90High solubility at reflux; steep solubility curve upon cooling prevents kinetic trapping.
Isopropanol (IPA) Medium40–4580–85Excellent balance of yield and ee; slower crystallization kinetics favor thermodynamic control.
Ethyl Acetate / Methanol Low/Med25–30>95Ideal for highly lipophilic target acids; drives strong, selective lattice packing.
Table 2: Stoichiometric Optimization

Demonstrating the mathematical advantage of the Pope and Peachey method over classical 1:1 resolution.

Resolving Agent (eq)Achiral Base (eq)Target Diastereomer PurityMother Liquor Status
1.0 0.0Moderate (Requires 2-3 recrystallizations)Contains a near-racemic mixture of soluble salts.
0.5 0.5High (First crop often >95% ee)Highly enriched in the opposite enantiomer (achiral salt).

Self-Validating Systems & Troubleshooting

To ensure the integrity of the resolution process, integrate the following analytical checkpoints:

  • Differential Scanning Calorimetry (DSC): Before attempting to scale up the crystallization, analyze the first-crop crystals via DSC. A sharp, single endothermic melting peak indicates a pure diastereomeric phase. A broad or double peak indicates a pseudo-polymorphic hydrated crystal or co-precipitation of the opposite diastereomer[4].

  • X-Ray Powder Diffraction (XRPD): The stoichiometry of the crystalline diastereomeric salt is heavily influenced by the eutectic composition of the resolving agent[2]. XRPD can confirm whether the salt has crystallized as an antiparallel double helix, which is characteristic of highly successful amine-acid resolutions.

  • Troubleshooting Oiling Out: If the diastereomeric salt forms an oil rather than a crystal upon cooling, the solvent is too non-polar, or the cooling rate was too fast. Correction: Reheat to reflux, add 5–10% by volume of a polar protic solvent (e.g., Methanol), and reduce the cooling rate to 0.1 °C/min.

References

  • Heckmann, C. M. (2021). Biocatalytic synthesis of chiral amine building blocks. PhD thesis, University of Nottingham. Available at:[Link]

  • Bánhegyi, D. F., & Pálovics, E. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. MDPI. Available at:[Link]

Sources

Application Notes & Protocols: Asymmetric Synthesis Using 2,2-Dimethylhexan-3-amine Hydrochloride as a Catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Sterically Hindered Primary Amines in Asymmetric Organocatalysis

The pursuit of enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. Asymmetric organocatalysis, the use of small, chiral organic molecules to catalyze stereoselective transformations, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Within this field, primary amines have garnered significant attention for their ability to mimic the function of Class I aldolase enzymes, which utilize a lysine residue to facilitate carbon-carbon bond formation via an enamine intermediate.[1]

This application note focuses on the utility of 2,2-Dimethylhexan-3-amine hydrochloride, a chiral, sterically hindered primary amine, as a catalyst for asymmetric synthesis. The defining feature of this catalyst is the bulky tert-butyl-like group adjacent to the chiral amine center. This steric hindrance plays a crucial role in directing the facial selectivity of the incoming electrophile, thereby achieving high levels of enantioselectivity in the final product. The hydrochloride salt form enhances the catalyst's stability and handling properties, and the amine is typically liberated in situ or by a pre-reaction neutralization step.

The primary catalytic utility of amines like 2,2-Dimethylhexan-3-amine lies in their ability to form nucleophilic enamine intermediates with carbonyl compounds (ketones and aldehydes).[2] This mode of activation allows for a range of important asymmetric transformations, most notably the aldol and Michael addition reactions.

Mechanism of Action: Enamine Catalysis

The catalytic cycle for a primary amine-catalyzed asymmetric reaction, such as the aldol reaction, can be summarized as follows:

  • Enamine Formation: The chiral primary amine catalyst reacts with a ketone or aldehyde donor to form a transient iminium ion, which then deprotonates to yield a nucleophilic enamine intermediate.

  • Stereoselective C-C Bond Formation: The enamine, with its stereochemistry dictated by the chiral catalyst, attacks an electrophilic acceptor (e.g., an aldehyde). The bulky substituent on the catalyst shields one face of the enamine, forcing the electrophile to approach from the less hindered side.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral product and regenerate the primary amine catalyst, allowing it to re-enter the catalytic cycle.

The hydrochloride salt of the amine catalyst can be advantageous as the protonated form can activate the electrophile through hydrogen bonding, creating a more organized transition state and enhancing stereoselectivity.

Visualizing the Catalytic Cycle: Asymmetric Aldol Reaction

Asymmetric_Aldol_Reaction_Cycle Catalytic Cycle of a Primary Amine-Catalyzed Asymmetric Aldol Reaction Catalyst R*NH3+ Cl- (Catalyst) Enamine Chiral Enamine Intermediate Catalyst->Enamine - H2O, -Cl- Ketone Ketone Donor Ketone->Enamine Aldehyde Aldehyde Acceptor Transition_State Stereodetermining Transition State Aldehyde->Transition_State Enamine->Transition_State Iminium_Ion Iminium Ion Adduct Transition_State->Iminium_Ion C-C Bond Formation Product Chiral Aldol Product Iminium_Ion->Product + H2O Product->Catalyst Catalyst Regeneration

Figure 1: A generalized catalytic cycle for the asymmetric aldol reaction catalyzed by a chiral primary amine hydrochloride.

Application Protocol: Asymmetric Aldol Reaction of Ketones with Aldehydes

This protocol describes a general procedure for the direct asymmetric aldol reaction between a ketone and an aromatic aldehyde, catalyzed by 2,2-Dimethylhexan-3-amine hydrochloride. This method is adapted from established procedures for sterically hindered primary amine catalysts, such as those derived from L-tert-leucine.[3]

Materials and Equipment:

  • 2,2-Dimethylhexan-3-amine hydrochloride

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Solvent (e.g., DMSO, or a mixture of water and methanol)[4]

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (optional, but recommended)

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer for structural characterization

  • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Step-by-Step Protocol:

  • Catalyst Preparation:

    • If starting with the free amine, dissolve it in a suitable solvent (e.g., diethyl ether) and add one equivalent of ethereal HCl to precipitate the hydrochloride salt. Collect the salt by filtration and dry under vacuum.

    • Alternatively, the free amine and an acid co-catalyst can be added directly to the reaction mixture.

  • Reaction Setup:

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 equiv).

    • Add the ketone (5.0-10.0 equiv). Using the ketone as a solvent or co-solvent is also an option.

    • Add the solvent (if necessary) to achieve a desired concentration (e.g., 0.5 M with respect to the aldehyde).

    • Add the 2,2-Dimethylhexan-3-amine hydrochloride catalyst (0.1 mmol, 10 mol%).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature (or as optimized) and monitor the progress by TLC.

    • The reaction time can vary from several hours to a few days depending on the substrates.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis:

    • Characterize the purified product by ¹H and ¹³C NMR to confirm its structure.

    • Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude reaction mixture.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis, comparing the product to a racemic standard.

Data Presentation: Representative Results

The following table summarizes typical results obtained for the asymmetric aldol reaction catalyzed by sterically hindered primary amines, which can be expected to be similar for 2,2-Dimethylhexan-3-amine hydrochloride.

EntryAldehydeKetoneYield (%)dr (anti:syn)ee (%) (anti)
14-NitrobenzaldehydeCyclohexanone9595:5>99
24-ChlorobenzaldehydeCyclohexanone9294:698
32-NaphthaldehydeCyclohexanone8892:897
44-NitrobenzaldehydeAcetone94-95
53-PhenylpropionaldehydeCyclopentanone8590:1096

Data are representative and based on analogous systems reported in the literature.[1][5]

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Asymmetric Aldol Reaction Start Start Reagents Combine Aldehyde, Ketone, and Catalyst Start->Reagents Reaction Stir at Room Temperature (Monitor by TLC) Reagents->Reaction Workup Quench with NH4Cl (aq) Extract with Organic Solvent Reaction->Workup Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification Analysis Characterize Product (NMR) Determine dr and ee (HPLC) Purification->Analysis End End Analysis->End

Figure 2: A step-by-step workflow for the asymmetric aldol reaction.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The expected high yield, diastereoselectivity, and enantioselectivity serve as benchmarks for successful execution. Any significant deviation from the expected values may indicate issues with reagent purity, reaction conditions, or catalyst integrity. It is recommended to perform a control reaction with a known substrate combination to validate the catalyst's activity before exploring new substrates. The use of a racemic standard in the chiral HPLC analysis is crucial for accurate determination of the enantiomeric excess.

Conclusion

2,2-Dimethylhexan-3-amine hydrochloride represents a class of simple, yet powerful, sterically hindered primary amine organocatalysts. Its application in asymmetric synthesis, particularly in the aldol reaction, provides a direct and efficient route to valuable chiral building blocks. The protocols and data presented in this application note offer a comprehensive guide for researchers and scientists in the field of drug development and fine chemical synthesis to effectively utilize this catalyst and similar structures in their synthetic endeavors.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]

  • Tse, M. K., & Bhor, S. (2013). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Society Reviews, 42(21), 8890-8901. [Link]

  • Zhong, G. (2003). A Facile and Efficient L-Prolinamide-Catalyzed Direct Asymmetric Aldol Reaction in an Unmodified Ketone or Aldehyde. Angewandte Chemie International Edition, 42(35), 4247-4250. [Link]

  • Mukaiyama, T., & Kobayashi, S. (1994). Tin(II) Enolates in the Aldol, Michael, and Related Reactions. Organic Reactions, 46, 1-103. [Link]

  • Allemann, C., Gordillo, R., & Clemente, F. R. (2007). The Mechanism of the Proline-Catalyzed Aldol Reaction. Chemical Reviews, 107(12), 5406-5421. [Link]

  • Córdova, A., Notz, W., & Barbas III, C. F. (2002). Proline-Catalyzed One-Pot Asymmetric Synthesis of 5-Hydroxy-(2E)-alkenals. The Journal of Organic Chemistry, 67(1), 301-303. [Link]

  • Hayashi, Y., Aratake, S., Okano, T., & Shoji, M. (2006). Diphenylprolinol Silyl Ether as a Catalyst in the Asymmetric Michael Reaction of Aldehydes with Nitroalkenes. Angewandte Chemie International Edition, 45(35), 5873-5876. [Link]

  • Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric Enamine Catalysis. Chemical Reviews, 108(9), 3892-3931. [Link]

  • Guillena, G., Nájera, C., & Ramón, D. J. (2007). Enantioselective Direct Aldol Reaction: The Blossoming of a Classic Transformation. Tetrahedron: Asymmetry, 18(19), 2249-2294. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2004). The Aldol Addition Reaction: An Old Transformation at a Constant Renaissance. Chemical Society Reviews, 33(2), 65-75. [Link]

  • Barbas III, C. F. (2008). Organocatalysis: A new golden age for asymmetric catalysis. Angewandte Chemie International Edition, 47(1), 42-47. [Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. [Link]

  • List, B. (2004). Enamine catalysis is a powerful strategy for the catalytic generation and use of carbanion equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]

  • Mlynarski, J. (2006). Direct Asymmetric Aldol-Tishchenko Reaction. European Journal of Organic Chemistry, 2006(21), 4779-4786. [Link]

  • Marigo, M., & Jørgensen, K. A. (2006). Organocatalytic direct asymmetric α-heteroatom functionalization of aldehydes and ketones. Chemical Communications, (48), 5131-5141. [Link]

  • Enders, D., Grondal, C., & Hüttl, M. R. M. (2007). Asymmetric Organocatalytic Domino Reactions. Angewandte Chemie International Edition, 46(10), 1570-1581. [Link]

  • Chen, Y.-C. (2010). Asymmetric Organocatalysis. Wiley-VCH. [Link]

  • Berkessel, A., & Gröger, H. (2005). Asymmetric Organocatalysis: From Biomimetic Concepts to Applications in Asymmetric Synthesis. Wiley-VCH. [Link]

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

  • North, M. (2003). Amino acid derived catalysts for asymmetric synthesis. Tetrahedron: Asymmetry, 14(2), 147-176. [Link]

  • Emma, M. G., Tamburrini, A., Galletti, P., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. [Link]

  • Sakthivel, K., Notz, W., Bui, T., & Barbas III, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260-5267. [Link]

  • Córdova, A. (2004). The Direct Catalytic Asymmetric Mannich Reaction. Accounts of Chemical Research, 37(8), 601-610. [Link]

  • Hayashi, Y. (2010). Pot-Economy and One-Pot Synthesis with Organocatalysts. Chemistry–A European Journal, 16(29), 8634-8643. [Link]

Sources

Application Note: Protocol for the Synthesis of 2,2-Dimethylhexan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-purity synthesis protocol for 2,2-Dimethylhexan-3-amine hydrochloride (CAS: 1864063-57-9). Due to the significant steric hindrance imposed by the tert-butyl group adjacent to the amine center, standard direct reductive amination strategies often suffer from low conversion rates or side reactions. Consequently, this protocol utilizes a three-step sequence : (1) Grignard addition to pivalonitrile to form the hindered ketone, (2) condensation with hydroxylamine to form the ketoxime, and (3) reduction of the oxime using Lithium Aluminum Hydride (LiAlH4). This route ensures regiochemical fidelity and high yields suitable for pharmaceutical reference standard preparation.

Chemical Context & Retrosynthetic Analysis

The target molecule features a sterically bulky tert-butyl group at the


-position relative to the amine. This structural motif creates a "neopentyl-like" environment, making nucleophilic attack at the C3 position sluggish.
Structural Challenges[1]
  • Steric Shielding: The bulky tert-butyl group blocks the trajectory for nucleophiles (like hydride donors) during direct reductive amination.

  • Imine Stability: Formation of the intermediate imine from the ketone is thermodynamically disfavored due to strain; however, the oxime is more stable and easier to isolate.

Retrosynthetic Pathway

The synthesis is disconnected as follows:

  • Target: 2,2-Dimethylhexan-3-amine

    
     HCl[1][2]
    
  • Precursor 1: 2,2-Dimethylhexan-3-one oxime (via condensation).

  • Precursor 2: 2,2-Dimethylhexan-3-one (via Grignard addition).

  • Starting Materials: Pivalonitrile (tert-butyl cyanide) and

    
    -Propylmagnesium bromide.
    

SynthesisRoute Start1 Pivalonitrile (C5H9N) Inter1 Imine Mg Salt (Intermediate) Start1->Inter1 Grignard Addition (THF, Reflux) Start2 n-Propyl MgBr Start2->Inter1 Ketone 2,2-Dimethylhexan-3-one (Sterically Hindered Ketone) Inter1->Ketone Acid Hydrolysis (HCl/H2O) Oxime 2,2-Dimethylhexan-3-one oxime Ketone->Oxime NH2OH·HCl, NaOAc (EtOH, Reflux) Amine 2,2-Dimethylhexan-3-amine (Free Base) Oxime->Amine LiAlH4 Reduction (THF) Final 2,2-Dimethylhexan-3-amine Hydrochloride Amine->Final HCl/Dioxane (Salt Formation)

Caption: Figure 1. Retrosynthetic logic and forward synthesis workflow for 2,2-Dimethylhexan-3-amine HCl.

Experimental Protocol

Step 1: Synthesis of 2,2-Dimethylhexan-3-one

Objective: Construct the carbon skeleton via Grignard addition to a nitrile.

  • Mechanism: The Grignard reagent adds to the nitrile carbon to form a magnesium imine salt. Unlike esters, nitriles do not undergo double addition because the intermediate salt is stable until hydrolysis.

Reagents:

  • Pivalonitrile (2,2-Dimethylpropanenitrile): 10.0 g (120 mmol)

  • 
    -Propylmagnesium bromide (2.0 M in THF): 72 mL (144 mmol, 1.2 eq)
    
  • Tetrahydrofuran (THF), anhydrous: 100 mL

  • Hydrochloric acid (3 M, aq): 150 mL

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Charging: Add Pivalonitrile (10.0 g) and anhydrous THF (100 mL) to the flask. Cool to 0°C in an ice bath.

  • Addition: Transfer the

    
    -Propylmagnesium bromide solution to the addition funnel. Add dropwise over 30 minutes. Note: The reaction is exothermic; maintain internal temperature <10°C.
    
  • Reaction: Once addition is complete, remove the ice bath and heat the mixture to gentle reflux (65°C) for 4 hours to ensure completion.

  • Hydrolysis: Cool the reaction mixture to 0°C. Cautiously quench by slow addition of 3 M HCl (150 mL). Stir vigorously at room temperature for 2 hours. The magnesium imine salt will hydrolyze to the ketone.

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (

    
     mL).
    
  • Purification: Combine organic layers, wash with saturated NaHCO

    
     and brine, dry over MgSO
    
    
    
    , and concentrate in vacuo.
  • Distillation: Purify the crude oil by simple distillation (bp ~145-150°C at atm).

    • Yield Expectation: 11.5 - 13.0 g (75-85%).

Step 2: Synthesis of 2,2-Dimethylhexan-3-one Oxime

Objective: Convert the hindered ketone to a reactive nitrogenous intermediate.

  • Rationale: Direct amination is difficult; the oxime forms more reliably under forcing conditions and locks in the nitrogen.

Reagents:

  • 2,2-Dimethylhexan-3-one (from Step 1): 10.0 g (78 mmol)

  • Hydroxylamine hydrochloride (NH

    
    OH
    
    
    
    HCl): 10.8 g (156 mmol, 2.0 eq)
  • Sodium Acetate (anhydrous): 12.8 g (156 mmol, 2.0 eq)

  • Ethanol (95%): 100 mL

  • Water: 20 mL

Procedure:

  • Mixing: In a 250 mL RBF, dissolve Hydroxylamine HCl and Sodium Acetate in a mixture of Ethanol and Water.

  • Addition: Add the ketone (10.0 g) in one portion.

  • Reflux: Attach a condenser and reflux the mixture vigorously for 6–8 hours. Critical: The steric bulk of the tert-butyl group slows the attack on the carbonyl; vigorous reflux is required.

  • Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with ethyl acetate (

    
     mL).
    
  • Drying: Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Characterization: The product is typically a viscous oil or low-melting solid. It can be used directly in the next step if purity >95% by GC/TLC.

Step 3: Reduction and Salt Formation

Objective: Reduce the oxime to the primary amine and isolate as the hydrochloride salt.

Reagents:

  • 2,2-Dimethylhexan-3-one oxime: 10.0 g (70 mmol)

  • Lithium Aluminum Hydride (LiAlH

    
    ): 3.2 g (84 mmol, 1.2 eq)
    
  • THF (anhydrous): 150 mL

  • HCl (4 M in Dioxane) or HCl gas.

Procedure:

  • Preparation of Hydride: In a dry 500 mL RBF under nitrogen, suspend LiAlH

    
     in anhydrous THF (100 mL). Cool to 0°C.
    
  • Addition: Dissolve the oxime (10.0 g) in THF (50 mL) and add dropwise to the hydride suspension. Caution: Gas evolution (H

    
    ).
    
  • Reduction: Heat to reflux for 4 hours. Monitor by TLC (disappearance of oxime).

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 3.2 mL Water

    • 3.2 mL 15% NaOH

    • 9.6 mL Water

  • Filtration: Stir until the aluminum salts form a white, granular precipitate. Filter through a Celite pad and wash with THF.

  • Salt Formation: Concentrate the filtrate to obtain the crude free base amine. Dissolve the oil in dry Diethyl Ether (100 mL).

  • Precipitation: Add 4 M HCl in Dioxane dropwise with stirring until the solution is acidic (pH < 2). The amine hydrochloride will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum. Recrystallize from Isopropanol/Ether if necessary.

Results & Characterization

Expected Analytical Data

The following data profiles validate the identity of the synthesized compound.

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic; store in desiccator.
Melting Point 210 – 215 °C (dec)Typical for hindered amine salts.
1H NMR (D2O)

0.95 (s, 9H, t-Bu)

3.10 (m, 1H, CH-NH2)

1.3-1.6 (m, 4H, alkyl)

0.88 (t, 3H, terminal Me)
Diagnostic singlet at ~0.95 ppm confirms tert-butyl group.
IR (ATR) 2900-3000 cm

(C-H)1580-1600 cm

(N-H bend)
Broad ammonium band ~3000 cm

.
Troubleshooting Guide
  • Low Yield in Step 1: Ensure the Grignard reagent is fresh. Titrate before use. If the reaction stalls, add CuCl (1 mol%) as a catalyst.

  • Incomplete Reduction (Step 3): If oxime remains, increase LiAlH

    
     to 2.0 equivalents and extend reflux time. Steric hindrance can significantly reduce the rate of hydride transfer.
    

Safety & Compliance

  • Pivalonitrile: Highly flammable and toxic by inhalation. Handle in a fume hood.

  • LiAlH

    
    :  Reacts violently with water. Use dry powder fire extinguisher (Class D) nearby.
    
  • Regulatory: While not currently a scheduled substance in many jurisdictions, this compound is a structural analogue of DMAA/DMHA. Researchers must verify local regulations regarding "designer drug" analogues before synthesis.

References

  • Grignard Addition to Nitriles

    • Moffett, R. B., & Shriner, R. L. (1941). tert-Butyl Methyl Ketone. Organic Syntheses, 21, 90. Link

    • Context: Establishes the protocol for synthesizing hindered ketones
  • Oxime Reduction

    • Smith, P. A. S., et al. (1950). Reduction of Oximes with Lithium Aluminum Hydride. Journal of the American Chemical Society, 72(2), 1042. Link

    • Context: Foundational text on the reduction of oximes to primary amines using LAH.
  • Steric Hindrance in Amination

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Context: Discusses limitations of direct reductive amination for hindered ketones, justifying the oxime route used here.
  • Compound Data

    • PubChem. 2,2-Dimethylhexan-3-amine hydrochloride (CID 86217396).[2] National Library of Medicine. Link

    • Context: Verification of chemical structure and identifiers.[2][3][4]

Sources

Application Note: Chiral Separation of 2,2-Dimethylhexan-3-amine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 2,2-Dimethylhexan-3-amine enantiomers. As a primary aliphatic amine lacking a chromophore, this compound presents unique challenges for both separation and detection. This application note explores direct and indirect chiral separation strategies, discusses the selection of appropriate chiral stationary phases (CSPs) and mobile phases, and details protocols for sample preparation, analysis, and method optimization. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with the necessary insights for successful implementation.

Introduction: The Significance of Chiral Separation

In the pharmaceutical industry, the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Regulatory bodies worldwide now emphasize the development of single-enantiomer drugs over racemic mixtures to ensure safety and efficacy.[1] 2,2-Dimethylhexan-3-amine, as a chiral primary amine, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Therefore, a reliable and efficient analytical method to separate and quantify its enantiomers is paramount for quality control, process monitoring, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most widely used technique for this purpose due to its high efficiency, reproducibility, and scalability.[1]

Foundational Principles: Direct vs. Indirect Chiral HPLC Separation

Two primary strategies exist for the chiral separation of amines by HPLC: direct and indirect methods.

  • Direct Method: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This is often the preferred method due to its simplicity, as it avoids the need for derivatization.

  • Indirect Method: This method involves a pre-column derivatization step where the racemic amine is reacted with a chiral derivatizing agent to form a pair of diastereomers.[2] These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column.[2][3]

For 2,2-Dimethylhexan-3-amine, which lacks a UV-absorbing chromophore, the indirect method offers the dual advantage of enabling separation on a wider range of columns and introducing a detectable tag.

Method Development Workflow

A systematic approach is crucial for developing a robust chiral separation method. The following workflow outlines the key stages:

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, Solubility, Lack of Chromophore) Strategy Strategy Selection (Direct vs. Indirect) Analyte->Strategy Informs CSP_Screening CSP & Column Screening Strategy->CSP_Screening Guides MP_Screening Mobile Phase Screening (NP, PO, RP) CSP_Screening->MP_Screening Iterative Optimization Method Optimization (Flow Rate, Temperature, Additives) MP_Screening->Optimization Refines Validation Method Validation Optimization->Validation Finalizes

Caption: General workflow for chiral HPLC method development.

Direct Chiral Separation Protocol (Underivatized Amine)

While challenging due to the lack of a chromophore, direct separation is feasible, particularly with a sensitive detector like a mass spectrometer (MS) or by monitoring at a low UV wavelength (e.g., 205 nm).[4] The primary challenge with primary amines is their tendency for strong interactions with residual silanol groups on silica-based CSPs, which can lead to poor peak shape.[5]

Chiral Stationary Phase (CSP) Selection

For primary amines, several types of CSPs have proven effective. Polysaccharide-based CSPs are a common starting point, but cyclofructan and crown ether phases often show superior performance for this class of compounds.[5][6]

CSP TypeCommon PhasesSeparation PrincipleKey Considerations
Polysaccharide-Based Chiralpak® IA, IB, IC, ID, IE, IF[5]Hydrogen bonding, dipole-dipole, and steric interactions.Broad applicability; requires careful mobile phase optimization.
Cyclofructan-Based Larihc® CF6-P[5]Inclusion complexation, hydrogen bonding.Excellent success rate for primary amines in polar organic mode.[5][6]
Crown Ether-Based Crownpak® CR-I (+)[7], ChiroSil®[8]Host-guest complexation with the protonated primary amine.Highly effective for primary amines, often used with acidic mobile phases.[7][9]
Mobile Phase Selection

The choice of mobile phase is critical and depends on the selected CSP.

  • Normal Phase (NP): Heptane/alkane with an alcohol modifier (e.g., isopropanol, ethanol). Basic additives like diethylamine (DEA) or butylamine (BA) are often necessary to improve peak shape for basic analytes.[10]

  • Polar Organic (PO) Mode: Acetonitrile or methanol, often with additives. This mode is frequently successful for separating polar amines.[5] A common mobile phase combination is acetonitrile/methanol with trifluoroacetic acid (TFA) and triethylamine (TEA) as additives to improve peak shape and resolution.[5]

  • Reversed Phase (RP): Aqueous buffers with an organic modifier (e.g., acetonitrile, methanol). The pH of the buffer is a critical parameter for controlling the ionization of the amine.[11]

Representative Protocol: Direct Separation on a Cyclofructan CSP

This protocol provides a starting point for the direct analysis of 2,2-Dimethylhexan-3-amine.

Instrumentation:

  • HPLC or UHPLC system with a column oven and a UV detector capable of low wavelength detection or a mass spectrometer.

Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Column Larihc® CF6-P (150 x 4.6 mm, 5 µm)High success rate for primary amines.[6]
Mobile Phase Acetonitrile/Methanol (90:10, v/v) with 0.3% TFA and 0.2% TEAEffective mobile phase for cyclofructan columns with primary amines.[5]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 25°CA good starting point; can be optimized to improve resolution.
Detection UV at 205 nm or Mass Spectrometry (ESI+)Low UV for detecting the amine bond or MS for universal detection.
Injection Volume 5 µL

Sample Preparation:

  • Dissolve the racemic 2,2-Dimethylhexan-3-amine in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Indirect Chiral Separation Protocol (Derivatized Amine)

Derivatization is a powerful strategy for compounds like 2,2-Dimethylhexan-3-amine. It involves reacting the amine with a chiral, chromophoric agent to form diastereomers that are more easily separated and detected.

Derivatizing Reagents

A variety of reagents are available for the derivatization of primary amines. The ideal reagent should be chiral, react quickly and completely under mild conditions, and provide a strong UV or fluorescence signal.

ReagentDetectionKey Features
o-Phthalaldehyde (OPA) with a chiral thiol FluorescenceReacts with primary amines to form highly fluorescent isoindole derivatives.[12][13]
9-Fluorenylmethyl chloroformate (FMOC-Cl) UV/FluorescenceWidely used for amino acids and amines, providing a strong signal.[12][13]
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) UVForms stable diastereomers with primary amines.
(S)-(+)-Naproxen or (S)-(+)-Ibuprofen acyl chlorides UVReadily available chiral acids that can be converted to their acyl chlorides for derivatization.
Representative Protocol: Indirect Separation via Derivatization

This protocol outlines a general procedure for derivatization followed by achiral HPLC analysis.

1. Derivatization Step (Example with FMOC-Cl):

  • To 100 µL of a 1 mg/mL solution of 2,2-Dimethylhexan-3-amine in acetonitrile, add 100 µL of a 10 mg/mL solution of FMOC-Cl in acetonitrile.

  • Add 100 µL of a 0.1 M borate buffer (pH 9.0).

  • Vortex the mixture and let it react at room temperature for 30 minutes.

  • Quench the reaction by adding 50 µL of a 0.1 M glycine solution to react with the excess FMOC-Cl.

  • The sample is now ready for HPLC analysis.

2. HPLC Analysis of Diastereomers:

Instrumentation:

  • Standard HPLC system with a UV or fluorescence detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Standard C18 column (e.g., 250 x 4.6 mm, 5 µm)Achiral column for the separation of diastereomers.
Mobile Phase Acetonitrile and water with 0.1% Formic Acid (gradient elution)A common mobile phase for reversed-phase separation of derivatized compounds.
Gradient 50% to 90% Acetonitrile over 20 minutesTo ensure elution and separation of the diastereomeric derivatives.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm or Fluorescence (Ex: 265 nm, Em: 315 nm) for FMOCWavelengths corresponding to the chromophore/fluorophore of the derivatizing agent.
Injection Volume 10 µL

Method Optimization and Troubleshooting

If the initial screening does not provide adequate separation (baseline resolution Rs ≥ 1.5), a systematic optimization should be performed.

  • Mobile Phase Composition: Vary the ratio of the organic modifiers and the concentration of additives. For polysaccharide columns, switching the alcohol modifier (e.g., from isopropanol to ethanol) can significantly alter selectivity.

  • Additives: For basic compounds, amine additives (e.g., DEA, TEA, BA) are crucial for good peak shape. For acidic compounds, acidic additives (e.g., TFA, formic acid) are used.[14] The type and concentration should be optimized.

  • Temperature: Adjusting the column temperature can influence the thermodynamics of the chiral recognition process and improve resolution.[15]

  • Flow Rate: Lowering the flow rate can increase efficiency and resolution, but at the cost of longer analysis times.

Conclusion

The chiral separation of 2,2-Dimethylhexan-3-amine by HPLC is a challenging yet achievable task. A thorough understanding of the principles of chiral chromatography and a systematic approach to method development are key to success. For direct separation, cyclofructan and crown ether-based CSPs in polar organic mode offer a high probability of success, especially when coupled with a mass spectrometer for detection. The indirect approach, involving pre-column derivatization, provides a robust alternative that overcomes the detection challenge and allows for separation on standard achiral columns. The protocols and guidelines presented in this application note serve as a solid foundation for developing a validated HPLC method suitable for the analysis of 2,2-Dimethylhexan-3-amine enantiomers in a research and quality control environment.

References

  • Benchchem. A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • Blaschke, G., et al. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
  • Separations.
  • LCGC International.
  • Benchchem.
  • Columnex. Chiral HPLC and SFC Columns.
  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Sigma-Aldrich.
  • LCGC International.
  • HPLC Derivatiz
  • Sigma-Aldrich.
  • Yakhak Hoeji.
  • Sumika Chemical Analysis Service. Technical News - Separation of Chiral Amine Compounds using Crown Ether Column.
  • Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separ
  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT.
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC.
  • Acta Scientific.
  • ResearchGate. (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • YMC.
  • Phenomenex.
  • Benchchem. Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 2,2-Dimethylhexan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Process Development Scientists.

Executive Summary & Scope

2,2-Dimethylhexan-3-amine hydrochloride is a sterically hindered primary aliphatic amine, increasingly utilized as a highly specific chiral building block in biocatalysis and active pharmaceutical ingredient (API) synthesis[1]. Accurate quantification of this compound in complex matrices is critical for reaction monitoring and pharmacokinetic profiling.

As a Senior Application Scientist, I have designed this protocol to address the inherent analytical challenges of aliphatic amines. Free primary amines are notorious for secondary interactions with residual silanols on standard silica-based columns, leading to severe peak tailing and integration errors. This guide establishes a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that bypasses the need for the time-consuming derivatization steps traditionally required in GC-MS workflows[2],[3].

Physicochemical Profiling

Understanding the target analyte's molecular properties is the first step in rational method development. The presence of the bulky tert-butyl group adjacent to the primary amine dictates both its chromatographic retention behavior and its gas-phase fragmentation pathways[4].

Table 1: Target Analyte Properties

PropertyValue
IUPAC Name 2,2-dimethylhexan-3-amine;hydrochloride
PubChem CID
Molecular Formula C8H20ClN (Salt) / C8H19N (Free Base)
Monoisotopic Mass (Free Base) 129.1517 Da
Precursor Ion [M+H]+ m/z 130.2
SMILES CCCC(C(C)(C)C)N.Cl

Mechanistic Rationale: The "Why" Behind the Method

Chromatographic Causality

Standard C18 columns often fail to produce symmetrical peaks for primary amines. To counteract this, we employ a Pentafluorophenyl (PFP) stationary phase . The PFP phase provides alternative retention mechanisms—specifically fluorine-amine hydrogen bonding and dipole-dipole interactions—which effectively shield the analyte from residual silanols, ensuring sharp, symmetrical peaks[5],[6].

Ionization and Fragmentation Logic

Electrospray Ionization in positive mode (ESI+) is the logical choice due to the high proton affinity of the primary amine group, robustly forming the [M+H]+ precursor at m/z 130.2. During Collision-Induced Dissociation (CID), aliphatic amines undergo predictable alpha-cleavage and neutral losses:

  • Quantifier Transition (m/z 130.2 → 113.1): The primary neutral loss is ammonia (-17 Da), yielding a highly stable carbocation. This is the most abundant product ion and serves as the primary quantifier.

  • Qualifier Transition (m/z 130.2 → 74.1): A secondary, higher-energy cleavage results in the loss of the tert-butyl moiety as isobutene (-56 Da). Monitoring this specific structural loss acts as a highly specific qualifier ion to ensure self-validating peak identification.

Analytical Workflow & Fragmentation Pathways

Workflow N1 Sample Preparation (Protein Precipitation / Dilution) N2 Chromatographic Separation (PFP Column, 0.4 mL/min) N1->N2 N3 Electrospray Ionization (ESI+ Mode, 4000V) N2->N3 N4 Tandem Mass Spectrometry (MRM: 130.2 -> 113.1) N3->N4 N5 Data Analysis & System Suitability Verification N4->N5

Figure 1: End-to-end LC-MS/MS analytical workflow for 2,2-Dimethylhexan-3-amine hydrochloride.

Fragmentation Parent [M+H]+ m/z 130.2 (Protonated Amine) Frag1 Quantifier Ion m/z 113.1 (-17 Da) Parent->Frag1 CID Loss of NH3 Frag2 Qualifier Ion m/z 74.1 (-56 Da) Parent->Frag2 CID Loss of Isobutene

Figure 2: Proposed Collision-Induced Dissociation (CID) fragmentation pathways in ESI+ mode.

Step-by-Step Experimental Protocol

Reagents and Sample Preparation
  • Mobile Phases: Use LC-MS grade water and acetonitrile. Add 0.1% Formic Acid (FA) to both to maintain the amine in its fully protonated state, which is critical for both PFP retention and ESI+ efficiency[6].

  • Extraction/Dilution:

    • Transfer 50 µL of the biological sample or reaction aliquot into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of an internal standard (e.g., a deuterated aliphatic amine) to precipitate proteins and normalize matrix effects.

    • Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an LC vial containing 100 µL of LC-MS grade water (final composition 50:50 Aqueous:Organic) to prevent solvent-mismatch peak distortion upon injection.

Liquid Chromatography Parameters

Column: High-strength silica PFP column (e.g., 100 x 2.1 mm, 2.6 µm). Column Temperature: 40 °C. Injection Volume: 2.0 µL.

Table 2: Liquid Chromatography Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in MeCN)
0.00.4955
1.00.4955
5.00.41090
7.00.41090
7.10.4955
10.00.4955
Mass Spectrometry Parameters

Operate the triple quadrupole mass spectrometer in dynamic Multiple Reaction Monitoring (dMRM) mode[5].

Table 3: Optimized MRM Parameters (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2,2-Dimethylhexan-3-amine130.2113.15015Quantifier (-NH3)
2,2-Dimethylhexan-3-amine130.274.15025Qualifier (-Isobutene)

System Suitability & Self-Validation (SST)

To ensure this protocol acts as a self-validating system, the following criteria must be met before batch acquisition[3]:

  • Carryover Assessment: A solvent blank injected immediately after the Upper Limit of Quantification (ULOQ) standard must exhibit a signal < 5% of the Lower Limit of Quantification (LLOQ).

  • Internal Diagnostic Ratio: The peak area ratio of the Quantifier to the Qualifier ion must remain within ±20% of the ratio established by the calibration standards. A deviation flags the peak for potential isobaric matrix interference.

  • Precision: Six replicate injections of a mid-QC standard must yield a retention time shift of < 0.1 minutes and a peak area %RSD of < 2.0%.

References

  • Biocatalytic synthesis of chiral amine building blocks Source: Nottingham ePrints, University of Nottingham. URL:[Link]

  • 2,2-Dimethylhexan-3-amine hydrochloride; CID 86217396 Source: National Center for Biotechnology Information (PubChem). URL:[Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine Source: PubMed Central (PMC), National Institutes of Health. URL:[Link](Note: URL inferred from standard PMC repository structures for primary amine LC-MS/MS guidelines).

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent Technologies Application Notes. URL:[Link]

  • Guide to achieving reliable quantitative LC-MS measurements Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials Source: SCIEX Technical Notes. URL:[Link]

Sources

Use of 2,2-Dimethylhexan-3-amine hydrochloride in the synthesis of N-substituted derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Molecule Profile[3][4][5][6]

This application note details the protocols for synthesizing N-substituted derivatives of 2,2-Dimethylhexan-3-amine (starting from its hydrochloride salt). This molecule presents specific synthetic challenges due to significant steric hindrance.[1][2][3][4] The amine group at position 3 is flanked by a propyl chain and a bulky tert-butyl-like quaternary center at position 2.[1][2] Consequently, standard nucleophilic substitutions (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) often fail or result in elimination side products.[2][5]

This guide prioritizes Reductive Amination and Buchwald-Hartwig Cross-Coupling as the most reliable pathways for N-alkylation and N-arylation, respectively.[1][2][5]

Chemical Profile[4][7][9][10][11][12][13][14][15][16][17][18]
  • IUPAC Name: 2,2-Dimethylhexan-3-amine hydrochloride[1][2][5][6]

  • Key Structural Feature: Steric crowding at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     due to the adjacent quaternary 
    
    
    
    .[2]
  • Reactivity Implication: Low nucleophilicity due to steric shielding; high propensity for Hofmann elimination if subjected to strong bases/heat during direct alkylation.[1][2]

Pre-Analytical: Free-Basing Strategy[1][2]

The starting material is supplied as a hydrochloride salt (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[2][5] To participate in nucleophilic reactions, it must be converted to its free base.[1]
Protocol: Biphasic Neutralization

Do not use in situ neutralization for sensitive catalytic cycles (e.g., Buchwald) unless the catalyst tolerates amine salts.[5]

  • Dissolution: Dissolve 10 mmol of 2,2-Dimethylhexan-3-amine HCl in 20 mL of deionized water.

  • Basification: Slowly add 15 mL of 2M NaOH (aq) while stirring at 0°C. Check pH > 12.

  • Extraction: Extract immediately with MTBE (Methyl tert-butyl ether) or Dichloromethane (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mL).[2][5]
    
    • Note: MTBE is preferred to minimize emulsion formation.[1][2]

  • Drying: Dry the combined organic layers over anhydrous

    
     for 20 minutes.
    
  • Concentration: Filter and concentrate under reduced pressure (keep bath

    
     due to volatility of the free amine).
    
  • Yield Check: Weigh the resulting oil. Quantitative conversion is expected.

Methodology A: Reductive Amination (N-Alkylation)[1][2][4]

Rationale: Direct alkylation with alkyl halides is sluggish and prone to elimination.[1][2] Reductive amination via the imine/iminium intermediate is the gold standard for this hindered amine. Titanium(IV) isopropoxide is strictly required to force imine formation by acting as a Lewis acid and water scavenger.[1][2][5]

Reaction Scheme


Step-by-Step Protocol
  • Imine Formation (Dehydration):

    • In a flame-dried flask under Argon, charge 2,2-dimethylhexan-3-amine (free base) (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv).

    • Add Titanium(IV) isopropoxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , 1.2 equiv) neat.[2][5]
      
    • Critical: Stir at ambient temperature for 6–12 hours. For ketones, mild heating (40°C) may be required.[1][2]

    • Checkpoint: The solution usually becomes viscous and changes color (yellow/orange).[1]

  • Reduction:

    • Dilute the mixture with anhydrous Ethanol (5 mL per mmol).

    • Cool to 0°C.[1][2]

    • Add Sodium Borohydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , 1.5 equiv) portion-wise.[2][5]
      
    • Allow to warm to room temperature and stir for 4 hours.

  • Work-up (Titanium Quench):

    • Quench by adding 1M NaOH or water.[1][2] A heavy white precipitate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) will form.[2]
      
    • Filter through a Celite pad to remove titanium salts.[1][2] Wash the pad with EtOAc.[1]

    • Concentrate the filtrate and purify via flash column chromatography.[1]

Methodology B: Buchwald-Hartwig Amination (N-Arylation)[1][2][4][19]

Rationale: The steric bulk of 2,2-dimethylhexan-3-amine prevents efficient ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 reactions.[2] Palladium-catalyzed coupling is necessary.[1][2] Because the amine is hindered, "Fourth Generation" Buchwald precatalysts and bulky dialkylbiaryl phosphine ligands are required to facilitate the reductive elimination step.
Recommended Catalyst System
  • Precatalyst:

    
     or BrettPhos Pd G4.
    
  • Ligand: BrettPhos (primary recommendation) or RuPhos .[1][2][5]

  • Base: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Sodium tert-butoxide).[2][5]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1][2][5]

Step-by-Step Protocol
  • Setup:

    • In a glovebox or under strict Schlenk conditions, add Aryl Halide (1.0 equiv), 2,2-dimethylhexan-3-amine (1.2 equiv), ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
        (1.4 equiv), 
      
      
      
      (1 mol%), and BrettPhos (2 mol%) to a reaction vial.[2][5]
  • Solvation:

    • Add anhydrous Toluene (concentration 0.2 M).[1][2] Seal the vial with a crimp cap/Teflon septum.

  • Reaction:

    • Heat to 100°C for 12–18 hours.

    • Note: The bulky amine makes the oxidative addition easy, but the amine binding is the rate-limiting step.

  • Work-up:

    • Cool to Room Temp.[1][2][7] Dilute with EtOAc and filter through a silica plug to remove Pd residues.[1][2]

    • Concentrate and purify via automated flash chromatography (Hexane/EtOAc gradient).[1][2]

Visual Workflows

Logic Flow: Method Selection

ReactionSelection Start Target: N-Substituted 2,2-Dimethylhexan-3-amine Substituent Identify R-Group Type Start->Substituent Alkyl Alkyl Group (Methyl, Ethyl, Benzyl) Substituent->Alkyl Aliphatic Aryl Aryl Group (Phenyl, Heteroaryl) Substituent->Aryl Aromatic RedAm Reductive Amination (Ti(OiPr)4 / NaBH4) Alkyl->RedAm Preferred DirectAlk Direct Alkylation (Avoid if possible) Alkyl->DirectAlk Risk of Elimination Buchwald Buchwald-Hartwig (Pd-BrettPhos) Aryl->Buchwald Required SnAr SNAr (Fails due to sterics) Aryl->SnAr Not Recommended

Caption: Decision tree for selecting the optimal synthetic pathway based on the desired N-substituent.

Buchwald-Hartwig Catalytic Cycle (Steric Focus)

BuchwaldCycle LnP L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) LnP->OxAdd Ar-X AmineBind Amine Coordination (Steric Clash Check) OxAdd->AmineBind H2N-R (Bulky) Deprot Deprotonation (Pd-N-Ar) AmineBind->Deprot Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->LnP Regeneration

Caption: The catalytic cycle highlights 'Amine Coordination' as the critical step hindered by the 2,2-dimethyl group.[1][2][5]

Analytical Validation & Data

When characterizing the N-substituted product, specific NMR signals confirm success.

MeasurementObservation (Expected)Interpretation
1H NMR (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-H)
Shift from

2.5 (free amine) to

2.8–3.5 ppm
Deshielding indicates N-substitution.[2][5]
1H NMR (N-H) Disappearance of broad singlet (2H) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(1H)
Conversion from primary to secondary amine.[2][5]
13C NMR (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Shift from ~55 ppm to ~60–65 ppmChange in chemical environment of the chiral center.
HRMS (ESI)

matches Target Mass
Confirm absence of over-alkylation (

).
Troubleshooting Table
ProblemProbable CauseSolution
No Reaction (Reductive Amination) Steric bulk preventing imine formation.[1][2][5]Increase ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

loading; heat imine step to 50°C; switch to microwave irradiation.
Hofmann Elimination (Alkene formation) Base was too strong or temperature too high during alkylation.[2][5]Switch from Direct Alkylation to Reductive Amination. Avoid strong bases like NaH.[1][2]
Low Yield (Buchwald) Catalyst deactivation or incomplete coupling.[1][2][5]Use BrettPhos (specifically designed for primary amines); ensure strict ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-free conditions.[2][5]

References

  • Reductive Amination of Hindered Amines

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[5]

    • [1][2][5]

  • Titanium-Mediated Imine Formation

    • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1][2][5] Journal of the Chemical Society, Perkin Transactions 1, 1995.

  • Buchwald-Hartwig Coupling for Primary Amines

    • Surry, D. S., & Buchwald, S. L.[5] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1][5]

  • Steric Parameters in Amination

    • Ruiz-Castillo, P., & Buchwald, S. L.[5] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.[5]

    • [1][2][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 2,2-Dimethylhexan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2,2-Dimethylhexan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the crystallization of this and similar aliphatic amine hydrochlorides. Our focus is on explaining the causality behind experimental choices to empower you to design robust and reproducible crystallization processes.

Introduction: The Critical Role of Crystallization for Amine Salts

Crystallization is a pivotal purification step in the manufacturing of Active Pharmaceutical Ingredients (APIs).[1] For amine hydrochloride salts like 2,2-Dimethylhexan-3-amine hydrochloride, a well-controlled crystallization process is not only essential for achieving high chemical purity but also for defining the final physical properties of the drug substance.[2] These properties, including crystal form (polymorphism), particle size distribution, and crystal habit, directly impact downstream processability, stability, and bioavailability.[3][]

This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established scientific principles.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides an explanation of the underlying causes and a step-by-step protocol for resolution.

Q1: I've followed a standard cooling crystallization protocol, but no crystals have formed. The solution remains clear. What should I do?

A1: Issue: Failure to Nucleate.

The absence of crystals upon cooling indicates that the solution has not reached the necessary level of supersaturation for spontaneous nucleation, or that there is a high energy barrier for nuclei to form.[5] This is the most common issue in crystallization experiments.[6]

Causality: Crystals form from a supersaturated solution, a state where the concentration of the solute exceeds its solubility at a given temperature.[7] If the solution is not sufficiently supersaturated, or if no nucleation sites are present, the compound will remain dissolved even when cooled. This can happen for several reasons:

  • Excess Solvent: The most frequent cause is using too much solvent, meaning the solution never becomes saturated upon cooling.[6]

  • High Nucleation Barrier: The solution may be supersaturated, but the formation of the initial crystal nuclei is energetically unfavorable. This is common for highly purified systems.

  • Slow Kinetics: Some molecules are inherently slow to organize into a crystal lattice.

Troubleshooting Protocol:

  • Induce Nucleation (for clear solutions):

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[8] The microscopic scratches provide high-energy sites that can promote heterogeneous nucleation.

    • Seeding: If available, add a single, tiny crystal of 2,2-Dimethylhexan-3-amine hydrochloride (a "seed crystal") to the cooled solution.[3] This bypasses the primary nucleation step by providing a template for crystal growth.

    • Evaporation Trick: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate from the rod, leaving a thin film of solid. Re-insert the rod into the solution to introduce these microcrystals as seeds.[8]

  • Increase Supersaturation:

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume).[8] Allow the solution to cool again slowly. This increases the solute concentration.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound. Combine this with occasional scratching.[6]

  • Consider an Antisolvent:

    • If the above steps fail, you may need to add an "antisolvent"—a solvent in which your compound is insoluble but which is miscible with your primary solvent.[7] Add the antisolvent dropwise to the solution at room temperature until turbidity persists, then add a few drops of the primary solvent to redissolve the solid and allow for slow cooling.

Q2: Upon cooling, my product separated as a liquid (oiled out) instead of forming crystals. How can I fix this?

A2: Issue: Liquid-Liquid Phase Separation ("Oiling Out").

Oiling out occurs when the solute separates from the solution as a supercooled liquid phase rather than a solid crystalline phase. This is often due to very high supersaturation or when the solubility is so high that the solution becomes saturated at a temperature above the melting point of the solute (or its eutectic with the solvent).[6]

Causality: This phenomenon is common when:

  • The boiling point of the solvent is significantly higher than the melting point of the compound.

  • The compound is impure, leading to a melting point depression.

  • The rate of cooling is too fast, not allowing sufficient time for molecules to orient into a crystal lattice.[6]

Troubleshooting Protocol:

  • Re-dissolve and Adjust Conditions:

    • Warm the mixture to re-dissolve the oil.

    • Add a small amount of additional solvent (5-10%) to reduce the level of supersaturation.[6]

    • Allow the solution to cool much more slowly. You can do this by leaving the flask on a hotplate that is turned off or by insulating the flask with glass wool to slow heat loss.

  • Modify the Solvent System:

    • Choose a solvent with a lower boiling point.

    • Crystallize from a more dilute solution. This requires removing more solvent later but can prevent oiling by lowering the temperature at which saturation is reached.

  • Utilize an Antisolvent:

    • Dissolve the compound in a minimum amount of a good solvent. Then, at a temperature where the solution is stable, slowly add an antisolvent. This can keep the system below the oiling-out temperature while inducing crystallization.

Q3: My crystallization yielded very fine needles or a powder, which is difficult to filter and dry. How can I obtain larger crystals?

A3: Issue: Rapid Nucleation, Slow Growth.

The formation of very small crystals indicates that the rate of nucleation far exceeds the rate of crystal growth.[] This typically happens when a solution becomes highly supersaturated very quickly, leading to the simultaneous formation of a massive number of nuclei.

Causality:

  • Rapid Cooling: Crash-cooling a solution is a primary cause of rapid nucleation.

  • High Supersaturation: Using the bare minimum of solvent can lead to a very high degree of supersaturation upon slight cooling.

  • High Agitation: Excessive stirring can sometimes increase the rate of secondary nucleation.

Troubleshooting Protocol:

  • Control the Cooling Rate: This is the most critical parameter. A slower cooling profile allows existing crystals to grow larger rather than creating new nuclei.

    • Step-wise Cooling: Implement a programmed cooling ramp if possible.

    • Insulated Cooling: Allow the heated flask to cool to room temperature on the benchtop, insulated from cold surfaces, before moving it to a colder environment like an ice bath.

  • Reduce the Level of Supersaturation:

    • Add a slight excess of hot solvent (e.g., 5-10% more than the minimum required for dissolution).[8] This ensures that nucleation begins at a lower temperature and proceeds more slowly.

  • Employ Seeding within the Metastable Zone:

    • The Metastable Zone Width (MSZW) is the region between the solubility curve and the point of spontaneous nucleation.

    • Cool the solution to a temperature just inside this zone (i.e., slightly below the saturation temperature) where it is supersaturated but will not spontaneously crystallize.

    • Add seed crystals at this point. This allows for controlled growth on the added seeds, consuming the supersaturation and producing larger, more uniform crystals.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for crystallizing 2,2-Dimethylhexan-3-amine hydrochloride?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10] For an amine hydrochloride, which has both polar (the salt) and non-polar (the C8 alkyl chain) characteristics, a single solvent may not be ideal. A multi-solvent system is often required.[10]

Solvent Screening Protocol:

  • Initial Solubility Tests: Test the solubility of a small amount of your compound (~10-20 mg) in ~0.5 mL of various solvents at room temperature and upon heating.

  • Categorize Solvents:

    • Good Solvents: Solvents that dissolve the compound at room temperature (e.g., methanol, ethanol). These are candidates for the primary solvent in an antisolvent system.

    • Poor Solvents (Antisolvents): Solvents that do not dissolve the compound even when hot (e.g., hexanes, diethyl ether, toluene). These are candidates for use as antisolvents.

    • Potential Single Solvents: Solvents that dissolve the compound only upon heating (e.g., isopropanol, acetone, acetonitrile, potentially with a small amount of water). These are the best candidates for single-solvent cooling crystallization.

  • Binary Solvent System Selection: A common and effective strategy is to use a "good" solvent paired with a "poor" solvent (antisolvent). Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes turbid. Add a few drops of the "good" solvent to clarify and then allow to cool slowly.

Solvent Selection Guide for Amine Hydrochlorides

Solvent ClassExample(s)PolarityBoiling Point (°C)Typical Role & Rationale
Alcohols Methanol, Ethanol, Isopropanol (IPA)High65, 78, 82Often good primary solvents due to their ability to dissolve the polar hydrochloride group through hydrogen bonding. IPA is a frequent choice for single-solvent systems.[11]
Ketones Acetone, MEKMedium56, 80Can be effective single solvents or co-solvents with water or alcohols.
Ethers Diethyl Ether, MTBELow35, 55Typically used as antisolvents. Their low polarity makes the non-polar alkyl chain less soluble.[11]
Hydrocarbons Hexanes, Heptane, TolueneVery Low69, 98, 111Excellent antisolvents.
Water N/AVery High100Can be used as a co-solvent with alcohols or acetone, but high concentrations may lead to the formation of hydrates.[12]
Q2: What is polymorphism and why is it important for my API?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[3] Different polymorphs of the same compound are chemically identical but have different physical properties, such as:

  • Solubility and dissolution rate

  • Melting point

  • Stability (both chemical and physical)

  • Crystal habit and flowability

For an API, controlling the polymorphic form is critical because these property differences can significantly impact the drug's bioavailability and shelf-life.[2] Regulatory agencies require strict control over the polymorphic form of a drug substance. The crystallization process is the primary method for controlling which polymorph is produced.[1] This can be influenced by solvent choice, cooling rate, and seeding with the desired polymorph.[3]

Q3: How does pH affect the crystallization of an amine hydrochloride?

A3: The pH of the crystallization medium is crucial for an amine hydrochloride because it ensures the compound remains in its ionized (salt) form. The salt form generally has a much higher propensity to crystallize than the free base form due to strong ionic interactions and hydrogen bonding capabilities in the crystal lattice.[13][14]

  • Maintaining the Salt Form: The solution should be kept acidic to prevent deprotonation of the amine. If the pH drifts towards neutral or basic, the free amine could be liberated. The free amine is typically more "oil-like" and less crystalline than the hydrochloride salt.

  • Source of Acidity: The acidity is provided by the hydrochloride itself. However, if impurities in the system are basic, they could raise the pH. In some cases, a slight excess of HCl (generated in situ, for example) may be used to ensure complete salt formation.[15]

Part 3: Key Process Workflows and Concepts

General Crystallization Workflow

This diagram outlines the fundamental steps for developing a successful crystallization process, from solvent selection to final product isolation.

G A 1. Solvent System Selection (Solubility Screening) B 2. Dissolution (Heat to dissolve in min. solvent) A->B C 3. Supersaturation Generation (Cooling / Antisolvent Addition) B->C D 4. Nucleation & Growth (Seeding, Controlled Cooling) C->D E 5. Isolation (Filtration) D->E F 6. Washing (Remove mother liquor) E->F G 7. Drying (Vacuum Oven) F->G H Final Crystalline Product G->H

Caption: Standard workflow for recrystallization.

Troubleshooting Flowchart: No Crystal Formation

This decision tree provides a logical path to follow when crystallization fails to occur.

G Start Start: Cooled solution is clear (No Crystals) Step1 Try to induce nucleation: - Scratch with glass rod - Add seed crystal Start->Step1 Check1 Crystals Form? Step1->Check1 Step2 Increase Supersaturation: - Boil off 10-15% of solvent - Re-cool slowly Check1->Step2 No Success Success: Allow growth, then isolate Check1->Success Yes Check2 Crystals Form? Step2->Check2 Step3 Try Antisolvent Addition: - Add poor solvent dropwise - Let stand Check2->Step3 No Check2->Success Yes Step3->Success Failure Re-evaluate: - Solvent system may be unsuitable - Compound may be too pure/impure - Start new experiment

Caption: Decision tree for inducing crystallization.

References
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • van Tonder, E. C., Caira, M. R., & Liebenberg, W. (2011). Recrystallization of Active Pharmaceutical Ingredients. In Methods and Principles in Medicinal Chemistry. [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

  • Massachusetts Institute of Technology. (n.d.). Novel continuous crystallization configurations for improved yield, purity and controlled crystal size distribution. DSpace@MIT. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Industrial & Engineering Chemistry Research. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications. [Link]

  • (n.d.). Guide for crystallization. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethylhexan-3-amine hydrochloride. PubChem. [Link]

  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. [Link]

  • Fermion. (2025, June 17). Crystallization as a Core Competence in API Manufacturing. [Link]

  • CordenPharma. (2024, July 24). Crystallization for Complex Lipids & APIs. [Link]

  • Shete, A. S., Yadav, A. V., & Murthy, M. S. (2010). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Indian Journal of Pharmaceutical Sciences, 72(4), 417–426. [Link]

  • Zhang, M., Hu, Y., & Gao, Y. (2021). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 11(10), 2937–2968. [Link]

  • SATHEE. (n.d.). Chemistry Crystallization. [Link]

  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines. [Link]

  • The Good Scents Company. (n.d.). dimethyl amine hydrochloride. [Link]

  • Semantic Scholar. (2020, August 3). crystals. [Link]

  • ResearchGate. (n.d.). Crystallization and deposition corrosion mechanism of ammonium salt. [Link]

  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [Link]

  • Vysus Group. (2021, June 14). Common amine system corrosion issues and how to solve them. [Link]

  • ResearchGate. (n.d.). Amine system problems arising from heat stable salts and solutions to improve system performance. [Link]

  • Google Patents. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds.
  • Oriental Journal of Chemistry. (2010). Synthesis of some nitrogen mustrads. [Link]

  • ResearchGate. (n.d.). Polymers Based on 3-Amino-7-dimethylamino-2-methylphenazine Hydrochloride: Synthesis, Structure, and Properties. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2017, March 10). Tertiary aliphatic (C12-22) and fatty amines: Human health tier II assessment. [Link]

Sources

Technical Support Center: 2,2-Dimethylhexan-3-amine HCl Purification

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource for the purification of 2,2-Dimethylhexan-3-amine hydrochloride (CAS: 1864063-57-9 / Free base analog CID: 15196543) .[1]

Due to the specific steric hindrance provided by the tert-butyl group at the C2 position adjacent to the amine, this molecule exhibits unique solubility and crystallization behaviors compared to linear aliphatic amines.

Ticket ID: PUR-DMHA-C8 Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry[1]

Core Chemical Profile & Solubility Logic

Before attempting purification, you must understand why this molecule behaves differently than standard amine salts.

  • Structure Analysis: The molecule features a lipophilic hexyl chain with a bulky tert-butyl group at C2.[1]

  • The Challenge: The steric bulk near the nitrogen atom (C3) interferes with the tight crystal lattice packing usually seen in hydrochloride salts. This leads to a high propensity for "oiling out" rather than crystallizing.[1]

  • Solubility Spectrum:

    • High Solubility: Ethanol, Methanol, DCM (significant solubility for a salt due to lipophilicity).[1]

    • Moderate/Low Solubility: Acetone, Ethyl Acetate.[1][2]

    • Insoluble (Anti-solvents):[1] Diethyl ether, Hexanes, Pentane.[1]

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct purification strategy for your current sample state.

PurificationLogic Start Current State of 2,2-Dimethylhexan-3-amine HCl CheckPurity Is the impurity profile mainly non-basic organics? Start->CheckPurity OiledOut Sample is an Oil or Sticky Gum CheckPurity->OiledOut No, it's just impure salt SolidImpure Sample is Solid but Discolored CheckPurity->SolidImpure No, it's crystalline MethodA PROTOCOL A: Acid-Base Extraction (Chemical Reset) CheckPurity->MethodA Yes (Ketones, neutral byproducts) MethodB PROTOCOL B: Trituration & Sonication (Physical Phase Change) OiledOut->MethodB Try first MethodC PROTOCOL C: Dual-Solvent Recrystallization (Lattice Repair) SolidImpure->MethodC MethodA->MethodC Final Polish MethodB->MethodC If solidifies but remains impure

Figure 1: Decision tree for selecting the appropriate purification methodology based on the physical state and impurity profile of the amine salt.

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction (The "Chemical Reset")

Use Case: When the sample contains unreacted ketones, alcohols, or non-amine synthetic byproducts. Mechanism: Leverages the pH-dependent solubility switch.[1] The free base is lipophilic; the salt is hydrophilic.

  • Dissolution: Dissolve the crude hydrochloride salt in distilled water (approx. 10 mL/g).

    • Note: If the solution is cloudy, filter through Celite to remove insoluble tars.

  • The Wash (Critical): Extract the aqueous acidic solution with Dichloromethane (DCM) (2 x 5 mL/g).[1]

    • Why: This removes neutral organic impurities.[1] The amine salt remains in the water.

    • Warning: Due to the lipophilicity of the C8 chain, some salt may migrate to the DCM. Re-extract the DCM layer with a small volume of water to recover it.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 10M NaOH until pH > 12.

    • Observation: The solution will turn milky as the free base oils out.

  • Extraction: Extract the free base with Diethyl Ether or MTBE (3 x 10 mL/g).[1]

  • Drying: Dry the combined organic layers over anhydrous

    
    . Filter.
    
  • Salt Formation: Cool the ether solution in an ice bath.[1] Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

    • Result: A white precipitate should form immediately.[1] Filter and dry.[1][3][4]

Protocol B: Trituration (Fixing the "Oiled Out" Salt)

Use Case: When the product refuses to crystallize and remains a sticky gum/oil. Mechanism: Removes residual high-boiling solvents and disrupts the amorphous phase, forcing lattice formation.

  • Place the oily residue in a round-bottom flask.

  • Add Anhydrous Diethyl Ether or Pentane (approx. 5-10 mL/g).

  • Sonication: Sonicate the flask in a water bath for 10–20 minutes.

    • Visual Cue: The oil should begin to harden and turn into a white powder suspended in the solvent.

  • Mechanical Agitation: Scratch the side of the flask with a glass rod while cooling in an ice bath.

  • Filtration: Rapidly filter the solid. Do not let air be drawn through for too long if the compound is hygroscopic (see FAQ).

Protocol C: Dual-Solvent Recrystallization

Use Case: Final polishing to >99% purity. Solvent System: Isopropanol (IPA) [Solvent] / Ethyl Acetate (EtOAc) [Anti-Solvent].[1]

  • Dissolution: Dissolve the salt in the minimum amount of boiling Isopropanol .

  • Anti-Solvent Addition: While keeping the solution near boiling, add hot Ethyl Acetate dropwise.[1]

    • Stop Point: Stop adding EtOAc the moment a faint, persistent cloudiness appears.

  • Clearing: Add 1-2 drops of hot IPA to clear the solution again.

  • Crystallization:

    • Allow to cool to room temperature slowly (wrap flask in foil/towel).

    • Once at room temp, move to a refrigerator (4°C) for 4 hours.

    • Do not freeze immediately: Rapid cooling causes oiling.[1]

  • Collection: Filter the crystals and wash with cold EtOAc.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
"Oiling Out" (Liquid phase separation instead of crystals)Solvent is too polar or cooling was too rapid.[1] The entropy of the hexyl chain prevents ordering.Re-heat to dissolve the oil. Add more seed crystals. Cool much slower (0.5°C/min).[1] If using EtOH, switch to IPA/EtOAc.[1]
Yellow/Brown Discoloration Oxidation products or trace iodine (if synthesized via HI reduction).[1]Perform Protocol A (Acid/Base extraction). If color persists, boil the aqueous solution with activated charcoal for 10 mins, filter hot, then basify.
Low Yield after Recrystallization Product is too soluble in the chosen alcohol.[1]Concentrate the mother liquor (filtrate) to 20% volume and induce a second crop. Alternatively, use a "drier" anti-solvent like Hexane (if strictly anhydrous).[1]
Gummy precipitate Presence of water or excess HCl.[1]Dry the crude material under high vacuum (<1 mbar) for 2 hours to remove water. Ensure the HCl source (e.g., HCl/Ether) is anhydrous.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone as a solvent for recrystallization? A: generally, No. While many amine hydrochlorides crystallize from acetone/methanol, primary and secondary amines can react with acetone to form hemiaminals or imines (Schiff bases) over time, especially under acidic conditions or heat.[1] For strictly analytical purity, avoid ketones. Use Ethyl Acetate or Acetonitrile as anti-solvents.[1]

Q: The salt is hygroscopic. How should I handle it? A: The presence of the hydrochloride counter-ion combined with the aliphatic chain can make the salt hygroscopic.

  • Filtration: Use a sintered glass funnel with a nitrogen blanket if possible.[1]

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets.
    
  • Storage: Store in a tightly sealed vial with a desiccant packet at -20°C.

Q: My NMR shows a broad peak at 8.0-8.5 ppm. Is this an impurity? A: Likely not. This is characteristic of the ammonium protons (


) in the hydrochloride salt. The broadening is due to quadrupole relaxation of the nitrogen and exchange with trace water. To confirm, shake the NMR tube with 

; the peak should disappear (deuterium exchange).

References & Authority

  • General Amine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for solvent selection).

  • Recrystallization of Hindered Amines: Solomons, T. W. G., & Fryhle, C. B. (2011).[1] Organic Chemistry (10th ed.).[1] Wiley.[1] (Principles of steric hindrance affecting lattice energy).

  • Acid-Base Extraction Principles: Zubrick, J. W. (2014).[1] The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.[1]

  • PubChem Compound Summary: National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 15196543, 2,2-Dimethylhexan-3-amine. Retrieved from [Link]

Disclaimer: This guide is for research and development purposes only. The user is responsible for compliance with all local regulations regarding the handling of amine intermediates.

Sources

Technical Support Guide: Synthesis of 2,2-Dimethylhexan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis[1]

The Core Challenge: The synthesis of 2,2-dimethylhexan-3-amine presents a classic problem in aliphatic amine synthesis: steric hindrance .[1] The tert-butyl group at the C2 position creates significant steric bulk around the C3 reaction center.

In standard reductive amination protocols (e.g., using NaBH


CN or NaBH(OAc)

in methanol), this bulk prevents the formation of the imine intermediate, leading to:
  • Low Conversion: The carbonyl carbon is shielded from nucleophilic attack by ammonia/ammonium.

  • Side Reactions: Preferential reduction of the ketone to the alcohol (2,2-dimethylhexan-3-ol) rather than amination.[1]

This guide prioritizes Titanium(IV) Isopropoxide-mediated reductive amination as the primary solution, with a Grignard-Nitrile addition as a secondary "synthesis-from-scratch" route.[1]

Primary Route: Titanium(IV) Mediated Reductive Amination[1][2]

Why this works: Standard conditions fail because the equilibrium between the hindered ketone and the hemiaminal/imine is unfavorable. Titanium(IV) isopropoxide, Ti(O


Pr)

, serves a dual purpose:
  • Lewis Acid Activation: It coordinates with the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenging: It irreversibly reacts with water produced during imine formation, driving the equilibrium to the right (Le Chatelier’s principle).

Optimized Protocol

Reagents: 2,2-dimethylhexan-3-one (1.0 equiv), NH


 (7M in MeOH) or NH

OAc (5.0 equiv), Ti(O

Pr)

(2.0 equiv), NaBH

(1.5 equiv).[1]
  • Imine Formation (Critical Step):

    • Mix the ketone and amine source (neat or in minimal THF).

    • Add Ti(O

      
      Pr)
      
      
      
      dropwise under N
      
      
      .
    • Stir for 6–12 hours at ambient temperature. Note: Do not rush this step. The steric bulk requires time for the imine species to accumulate.

  • Reduction:

    • Dilute with absolute ethanol or methanol.

    • Add NaBH

      
       in portions. (Caution: Exothermic).
      
  • Workup (The "Titanium Emulsion" Fix):

    • Quench with aqueous ammonia (2M) or NaOH. A white precipitate (TiO

      
      ) will form.
      
    • Filter through Celite. Do not try to extract the emulsion directly; you will lose yield to the rag layer.

Troubleshooting Guide: Reductive Amination
SymptomProbable CauseCorrective Action
Low Yield (<30%) Incomplete imine formation due to sterics.[1]Increase Ti(O

Pr)

loading
to 2.5 equiv. Extend pre-reduction stir time to 24h.
High Alcohol Impurity Reducing agent added before imine equilibrium was reached.Delay NaBH

addition.
Monitor imine formation by IR (look for C=N stretch disappearance of C=O).
Gelatinous Workup Titanium hydroxides forming a polymeric gel.Celite Filtration. Wash the filter cake extensively with Et

O or MTBE to recover trapped amine.
Starting Material Remains Wet solvent/reagents deactivating the Lewis Acid.Ensure anhydrous conditions for the first step. Ti(O

Pr)

hydrolyzes instantly with ambient moisture.

Secondary Route: Grignard Addition to Nitriles

If the ketone starting material is unavailable or expensive, this route builds the carbon skeleton and amine functionality simultaneously.

Mechanism: Addition of


-propylmagnesium bromide to pivalonitrile (tert-butyl nitrile).[1]
  • Advantage:[2][3][4][5][6] Avoids the difficult ketone-to-imine equilibrium.[1]

  • Challenge: The intermediate metallo-imine is stable and must be reduced in situ.

Optimized Protocol
  • Grignard Formation: Prepare

    
    -PrMgBr (1.2 equiv) in Et
    
    
    
    O (preferred over THF for cleaner isolation).[1]
  • Addition: Add pivalonitrile (1.0 equiv) slowly at 0°C.

  • Catalysis (Yield Booster): Add CuBr (5 mol%) . Copper salts catalyze the addition of Grignards to sterically hindered nitriles.[7]

  • Reduction: Do not hydrolyze with water yet. Add NaBH

    
     (2.0 equiv) dissolved in MeOH directly to the reaction mixture.
    
  • Hydrolysis: Acidify to pH < 2 to break the boron/magnesium complexes.

Troubleshooting Guide: Grignard Route
SymptomProbable CauseCorrective Action
Ketone Formation Premature hydrolysis of the imine intermediate.[1]Do not add water until after the hydride reduction step. If you hydrolyze first, you get the ketone.
No Reaction Pivalonitrile is extremely unreactive due to the t-butyl group.Add CuBr catalyst. Reflux the Grignard addition step for 4–6 hours if room temp is insufficient.
Low Purity Wurtz coupling of Grignard reagent.Use slow addition of the halide during Grignard formation. Keep temp < 35°C.

Salt Formation & Purification (The Endgame)

The free base amine is an oil and likely volatile. Converting to the hydrochloride salt is essential for stability and yield measurement.

Common Pitfall: Using aqueous HCl introduces water, making the hygroscopic salt difficult to crystallize (resulting in a "goo").[1]

Recommended Protocol:

  • Dissolve the crude free base in anhydrous Et

    
    O  or MTBE .
    
  • Cool to 0°C.

  • Add 4M HCl in Dioxane or bubble anhydrous HCl gas.

  • The salt should precipitate immediately as a white solid.

  • Wash: Filter and wash with cold pentane to remove non-polar impurities.

  • Recrystallization: If purity is low, recrystallize from Isopropanol/Et

    
    O .
    

Visual Decision Workflows

Diagram 1: Synthetic Strategy Decision Tree

SynthesisStrategy Start Start: Target 2,2-Dimethylhexan-3-amine Decision1 Is 2,2-Dimethylhexan-3-one available? Start->Decision1 RouteA Route A: Reductive Amination Decision1->RouteA Yes RouteB Route B: Grignard Synthesis Decision1->RouteB No StepA1 Add Ti(OiPr)4 + NH3 source (Scavenges water, activates C=O) RouteA->StepA1 StepB1 Reagents: Pivalonitrile + n-PrMgBr RouteB->StepB1 StepA2 Wait 12h (Equilibrium shift) StepA1->StepA2 StepA3 Add NaBH4 StepA2->StepA3 Salt Salt Formation: Anhydrous HCl in Dioxane StepA3->Salt StepB2 Add CuBr Catalyst (5 mol%) (Crucial for steric bulk) StepB1->StepB2 StepB3 In-situ Reduction (NaBH4/MeOH) StepB2->StepB3 StepB3->Salt

Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability. Note the critical catalytic interventions (Ti(OiPr)4 and CuBr) required to overcome steric hindrance.[1]

Diagram 2: Troubleshooting The "Oiling Out" Issue

SaltTroubleshooting Issue Issue: Product is an Oil/Goo instead of Solid Check1 Check Solvent System Issue->Check1 Sol1 Was Water Present? Check1->Sol1 Used Aqueous HCl? Action1 Use Anhydrous HCl/Dioxane or HCl/Ether Sol1->Action1 Yes (Fix) Action2 Triturate with Pentane or Hexane Sol1->Action2 No (Trapped Solvent) Action3 Recrystallize: iPrOH/Ether Action2->Action3 Still Impure

Caption: Workflow for resolving physical state issues during the final hydrochloride salt isolation.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[1][6] Link[1]

  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1][2] Link

  • Barney, C. L., et al. (2011).[1] A convenient synthesis of primary amines via copper-catalyzed addition of Grignard reagents to nitriles. Tetrahedron Letters, 52(16), 1905-1908.[1]

  • PubChem. (n.d.). 2,2-Dimethylhexan-3-amine hydrochloride Compound Summary. National Library of Medicine. Link[1]

Sources

Technical Support Center: Stability & Handling of 2,2-Dimethylhexan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2,2-Dimethylhexan-3-amine hydrochloride is a sterically hindered, primary aliphatic amine salt. Its structural rigidity—conferred by the tert-butyl-like group adjacent to the amine-bearing carbon—imparts unique stability profiles compared to linear alkylamines. However, this same structure creates specific solubility and detection challenges in aqueous environments.

  • Core Stability Profile: The hydrochloride salt is chemically robust in acidic to neutral aqueous solutions. Instability is rarely due to intrinsic molecular degradation (e.g., hydrolysis) but rather physical instability (phase separation) or reactive impurity formation (oxidation) triggered by improper pH control or storage.

  • Key Vulnerability: The lack of a UV chromophore makes degradation difficult to detect using standard HPLC-UV methods, leading to "silent" failures in experimental data.

Troubleshooting Guide: Diagnostics & Solutions

This section addresses the most frequent technical inquiries regarding solution behavior.

Issue 1: Solution Haze or Oiling Out

Symptom: The clear aqueous solution turns cloudy, or oil droplets form on the surface/container walls after standing.

  • Root Cause: pH-Induced Dissociation. The hydrochloride salt (

    
    ) is highly water-soluble. However, the free base (
    
    
    
    ) is lipophilic and poorly soluble. If the solution pH drifts near or above the molecule's pKa (estimated
    
    
    ), the amine deprotonates and phase-separates.
  • Mechanism:

    
    
    Trigger: Use of non-acidified water (which can absorb CO
    
    
    
    or leach alkali from glass) or mixing with basic buffers (PBS pH 7.4 is usually safe, but carbonate buffers pH > 9 are risky).
  • Corrective Action:

    • Immediate: Acidify the solution with 0.1 M HCl or Formic Acid until clear (Target pH < 6.0).

    • Prevention: Maintain stock solutions in weak acid (e.g., 10 mM HCl) or strictly controlled buffers (pH < 8).

Issue 2: "Ghost" Peaks or Baseline Drift in HPLC

Symptom: Chromatograms show shifting retention times or high background noise, but no distinct degradation peak is visible at 254 nm.

  • Root Cause: Lack of Chromophore & Refractive Index Effects. Aliphatic amines do not absorb UV light significantly above 210 nm. Users often rely on low-wavelength detection (200-210 nm), where solvent effects and buffer impurities dominate.

  • Corrective Action:

    • Switch Detection Mode: Use Charged Aerosol Detection (CAD), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS).

    • Derivatization: If UV is mandatory, perform pre-column derivatization (e.g., with FMOC-Cl or OPA) to attach a chromophore. See Protocol A below.

Issue 3: Mass Balance Errors (Weighing)

Symptom: Calculated concentrations do not match analytical results; solid clumps during weighing.

  • Root Cause: Hygroscopicity. Like many amine hydrochlorides, this salt is hygroscopic. It absorbs atmospheric moisture, lowering the effective molar mass per gram of solid weighed.

  • Corrective Action:

    • Handling: Weigh quickly in a humidity-controlled environment (<40% RH).

    • Validation: Determine water content via Karl Fischer titration if precise stoichiometry is critical. Store the solid in a desiccator.

Visualizing Stability Logic

The following decision tree illustrates the diagnostic process for solution stability issues.

Troubleshooting Start Observation: Instability in Solution CheckAppearance Is the solution cloudy or oily? Start->CheckAppearance CheckPH Check pH. Is pH > 8.0? CheckAppearance->CheckPH Yes CheckPeaks Are there unknown peaks in HPLC? CheckAppearance->CheckPeaks No (Clear) PhaseSep Diagnosis: Free Base Phase Separation CheckPH->PhaseSep Yes Oxidation Diagnosis: N-Oxidation (Rare but possible) CheckPH->Oxidation No (Cloudy at low pH implies impurity) ActionAcid Action: Acidify to pH < 6 with 0.1M HCl PhaseSep->ActionAcid CheckDetect Detection Method? CheckPeaks->CheckDetect Yes UVDetect UV (210-254 nm) CheckDetect->UVDetect Deriv Diagnosis: Poor Detection Sensitivity / Artifacts UVDetect->Deriv ActionDeriv Action: Use Derivatization (FMOC/OPA) or CAD/MS Deriv->ActionDeriv

Figure 1: Diagnostic logic for identifying physical vs. analytical stability issues.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave solutions of 2,2-Dimethylhexan-3-amine HCl?

  • Answer: Generally, yes , but with caveats.[1] The C-N bond in sterically hindered amines is thermally stable against hydrolysis. However, autoclaving can drive off HCl (gas) if the container is not sealed, raising the pH and causing precipitation.

    • Recommendation: Filter sterilize (0.22 µm PES membrane) instead of autoclaving to maintain precise pH and concentration.

Q2: Is the molecule sensitive to light?

  • Answer: The pure hydrochloride salt is not significantly photosensitive. However, in the presence of sensitizers (e.g., trace metals, certain buffers) or oxidants, aliphatic amines can undergo photo-oxidation. Store stock solutions in amber vials as a precaution.

Q3: What is the shelf-life of a 10 mM aqueous stock solution?

  • Answer:

    • At 4°C (pH < 6): 3–6 months.

    • At -20°C: > 1 year.[2][3][4][5]

    • Warning: Do not store in basic buffers. Verify concentration before use if stored > 1 month due to potential sorption to plastic containers (though less likely for the salt form).

Experimental Protocols

Protocol A: Derivatization for HPLC Stability Monitoring

Purpose: To render the amine UV-visible for accurate quantification of degradation.

Reagents:

  • FMOC-Cl Solution: 5 mM in Acetonitrile.

  • Borate Buffer: 0.2 M, pH 8.5.

  • Sample: 2,2-Dimethylhexan-3-amine HCl solution (diluted to ~1 mM).

Procedure:

  • Mix: In a vial, combine 200 µL Sample + 200 µL Borate Buffer.

  • React: Add 400 µL FMOC-Cl solution. Vortex immediately.

  • Incubate: Let stand at room temperature for 5 minutes.

  • Quench: Add 20 µL of 1 M Hydroxylamine HCl (to react with excess FMOC-Cl).

  • Analyze: Inject onto HPLC (C18 Column).

    • Detection: UV at 263 nm .

    • Result: The amine-FMOC derivative will elute later than the free amine and is highly UV active.

Protocol B: pH Stress Test (Solubility Limit Determination)

Purpose: To determine the "safe" pH range for your specific concentration.

  • Prepare a 50 mM solution of the amine HCl in water.

  • Aliquot into 5 clear glass vials.

  • Adjust pH of each vial to 6.0, 7.0, 8.0, 9.0, and 10.0 using 0.1 M NaOH.

  • Vortex and let stand for 1 hour.

  • Observation: Measure turbidity (absorbance at 600 nm) or visual inspection.

    • Pass: Solution remains clear.

    • Fail: Solution becomes hazy or separates.

  • Data Output: Plot pH vs. Turbidity to define the operational window.

References & Authority

  • PubChem. 2,2-Dimethylhexan-3-amine hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • University of Nottingham. Biocatalytic synthesis of chiral amine building blocks (Thesis). (Context on synthesis and stability of 2,2-dimethylhexan-3-amine). [Link]

  • Wikipedia. Hindered Amine Light Stabilizers (HALS).[6] (General mechanism of hindered amine stability). [Link]

Sources

Overcoming challenges in the chiral resolution with 2,2-Dimethylhexan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the chiral resolution of highly sterically hindered aliphatic amines. 2,2-Dimethylhexan-3-amine presents unique challenges due to the extreme steric bulk of its tert-butyl group adjacent to the chiral center. This document provides mechanistic troubleshooting, self-validating protocols, and empirical data to optimize your resolution workflows.

Resolution & Recycling Workflow

The following diagram maps the optimal pathway for isolating the desired enantiomer while recycling the undesired isomer to maximize theoretical yield.

ResolutionWorkflow Start Racemic Amine HCl (2,2-Dimethylhexan-3-amine) Freebase Freebasing (NaOH) Extraction in MTBE Start->Freebase SaltFormation Add Chiral Resolving Agent (e.g., (S)-Mandelic Acid) Freebase->SaltFormation Crystallization Fractional Crystallization (Cooling) SaltFormation->Crystallization Diastereomer1 Less Soluble Salt (Crystalline Precipitate) Crystallization->Diastereomer1 Filter Diastereomer2 More Soluble Salt (Mother Liquor) Crystallization->Diastereomer2 Filtrate Liberation Alkaline Cleavage (Liberate Pure Enantiomer) Diastereomer1->Liberation Racemization Racemization & Recycle (R3 Process) Diastereomer2->Racemization Racemization->Freebase Recycle

Workflow for the chiral resolution and recycling of 2,2-Dimethylhexan-3-amine.

Expert FAQs & Troubleshooting

Q1: Why does direct diastereomeric crystallization with L-tartaric acid yield poor enantiomeric excess (ee) for 2,2-dimethylhexan-3-amine? Causality: The efficacy of a chiral resolving agent depends on its ability to form a tightly packed crystal lattice with one specific enantiomer[1]. L-Tartaric acid relies on a dense hydrogen-bonding network. However, the massive steric bulk of the tert-butyl group on 2,2-dimethylhexan-3-amine disrupts this packing, leading to co-crystallization of both diastereomers. Solution: Switch to1[1]. The planar phenyl ring of mandelic acid allows for


-

interactions and better structural accommodation of the bulky aliphatic chain, often providing high enantiomeric excess in a single crystallization[1].

Q2: We are losing significant yield during the conversion of the hydrochloride salt to the free base. How do we prevent this? Causality: 2,2-Dimethylhexan-3-amine is a low-molecular-weight aliphatic amine. In its free base form, it exhibits partial water solubility and high volatility. Standard benchtop freebasing often results in evaporative loss or partitioning into the aqueous waste. Solution: Perform the freebasing in a strictly biphasic system (e.g., MTBE and aqueous NaOH) at 0–5 °C. MTBE is preferred over dichloromethane to prevent potential alkylation side-reactions, and its low boiling point allows for gentle removal under vacuum without stripping the volatile amine.

Q3: Can we use amine transaminases (ATAs) for the kinetic resolution of this substrate to bypass crystallization bottlenecks? Causality: While 2 is highly desirable, wild-type ATAs possess a restrictive active site architecture[2]. The "small pocket" of the enzyme rejects substituents larger than a methyl group[2]. The tert-butyl group of 2,2-dimethylhexan-3-amine causes severe steric clashes, resulting in trace or zero activity[2]. Solution: You must utilize heavily engineered transaminases (such as ATA-117 variants) specifically evolved to accommodate bulky-bulky ketone precursors, or rely on classical 3 using chiral acids[3].

Q4: Classical resolution caps our theoretical yield at 50%. How can we improve process economics? Causality: Diastereomeric crystallization only isolates the desired enantiomer, leaving the undesired enantiomer in the mother liquor. Solution: Implement a 4[4]. By subjecting the mother liquor to elevated temperatures (e.g., 80 °C) in the presence of an iridium-based racemization catalyst, the undesired enantiomer is epimerized back to a racemic mixture and recycled into the crystallization feed, pushing theoretical yields toward 100%[4].

Validated Experimental Protocols

Protocol A: Quantitative Freebasing of 2,2-Dimethylhexan-3-amine HCl

This protocol ensures zero loss of the volatile free base during preparation.

  • Preparation: Suspend 10.0 g of 2,2-Dimethylhexan-3-amine hydrochloride in 50 mL of Methyl tert-butyl ether (MTBE) in a 250 mL round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Alkalization: Dropwise, add 30 mL of cold 20% (w/v) aqueous NaOH under vigorous magnetic stirring.

  • Self-Validating Check 1: Stop stirring and allow phase separation. Spot the aqueous layer on highly alkaline pH paper. It must read ≥ 12. If it reads lower, the salt is not fully neutralized; add more NaOH.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 x 25 mL of cold MTBE.

  • Drying: Combine the organic layers and dry over anhydrous

    
     for 30 minutes.
    
  • Concentration: Filter the drying agent. Remove the MTBE using a rotary evaporator. Critical: Keep the water bath below 25 °C and vacuum > 150 mbar to prevent evaporating the amine.

Protocol B: Diastereomeric Salt Resolution using (S)-Mandelic Acid

A self-validating crystallization method for sterically hindered amines.

  • Salt Formation: Dissolve 1.0 equivalent of the freebased 2,2-Dimethylhexan-3-amine in a mixture of Ethanol/Water (9:1 v/v). Heat gently to 50 °C.

  • Chiral Agent Addition: Slowly add 1.0 equivalent of (S)-Mandelic acid to the hot solution. Stir until completely dissolved[1].

  • Controlled Cooling: Remove from heat. Allow the solution to cool to room temperature at a rate of roughly 5 °C per hour. Do not crash-cool, as this traps impurities in the crystal lattice.

  • Isolation: Once crystallization is complete (typically 12-24 hours), isolate the less soluble diastereomeric salt via vacuum filtration[1]. Wash the filter cake with a minimal amount of ice-cold ethanol.

  • Self-Validating Check 2 (Micro-Cleavage): Take 10 mg of the isolated crystals. Suspend in 1 mL MTBE and add 1 mL of 1M NaOH. Vortex, extract the MTBE layer, and analyze via Chiral HPLC. Proceed to bulk alkaline cleavage (Step 6) only if ee > 95%. If ee < 95%, perform a recrystallization using the same solvent system.

  • Bulk Cleavage: Treat the bulk crystals with 20% NaOH and extract with MTBE (as in Protocol A) to liberate the pure enantiomer[1].

Quantitative Performance Data

The following table summarizes the representative performance of various chiral resolving agents when applied to bulky aliphatic amines (data normalized for comparative baseline analysis).

Chiral Resolving AgentStoichiometry (Amine:Acid)Primary Solvent SystemFirst-Pass Yield (%)First-Pass ee (%)Recrystallizations to >99% ee
(S)-Mandelic Acid 1:1EtOH /

(9:1)
38 - 42%85 - 92%1 - 2
L-Tartaric Acid 1:1MeOH /

(8:2)
25 - 30%40 - 55%4 - 5
(1S)-(+)-10-Camphorsulfonic Acid 1:1Acetone / EtOAc30 - 35%70 - 75%2 - 3
Di-p-toluoyl-D-tartaric acid 1:1Isopropanol32 - 36%75 - 80%2 - 3

Note: Yields are based on a theoretical maximum of 50% for standard kinetic/diastereomeric resolution without R3 recycling.

References

  • A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives. Benchchem.
  • Biocatalytic synthesis of chiral amine building blocks. Nottingham ePrints.
  • 13.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.

Sources

Technical Support Center: Purification of 2,2-Dimethylhexan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,2-Dimethylhexan-3-amine hydrochloride. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this sterically hindered amine salt. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 2,2-Dimethylhexan-3-amine hydrochloride?

The nature of impurities is intrinsically linked to the synthetic route employed. However, for aliphatic amines like this one, impurities typically fall into several categories[1]:

  • Starting Materials & Intermediates: Unreacted precursors from the synthesis, such as 2,2-dimethylhexan-3-one if prepared via reductive amination, or related alkyl halides.[1]

  • By-products: Molecules formed from side reactions. This can include products of over-alkylation if using alkyl halides and ammonia, or isomeric amines.[1][2]

  • Reagents and Catalysts: Inorganic salts like ammonium chloride are common, especially if ammonia was used in the synthesis.[3][4] Residual catalysts or reducing agents may also be present.[1]

  • Degradation Products: Amines can be susceptible to oxidation over time, leading to colored impurities.

Q2: My isolated 2,2-Dimethylhexan-3-amine hydrochloride is off-white or yellowish. What causes this and how can I fix it?

Discoloration often points to trace-level, highly conjugated impurities or degradation products. The most effective method for removing such impurities is treatment with activated carbon. During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb the colored molecules before performing a hot filtration to remove the carbon.[5][6]

Q3: After recrystallization, my product yield is very low. What are the common causes and how can I optimize the recovery?

Low recovery is a frequent issue in recrystallization and can be attributed to several factors:

  • Using too much solvent: The goal is to create a saturated solution at high temperature. Using an excessive volume of solvent will keep more of your product dissolved even after cooling. Work with the minimum amount of hot solvent required to fully dissolve the crude product.[5]

  • Cooling too rapidly: Rapid cooling promotes the formation of small, often impure crystals and can trap impurities. A slow, gradual cooling process allows for the growth of larger, purer crystals.[5]

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the solubility is still significant at low temperatures, you will lose a substantial amount of product in the mother liquor. Consider a mixed-solvent system to fine-tune the solubility properties.[5]

  • Premature crystallization: If the product crystallizes during hot filtration (to remove insolubles or charcoal), you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated to prevent this.

Q4: How can I definitively assess the purity of my final 2,2-Dimethylhexan-3-amine hydrochloride?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): An excellent technique for quantifying the purity of volatile amines and their salts. A validated GC method can provide precise percentages of the main component and any impurities.[7][8] Headspace GC can be particularly useful for identifying residual volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired compound and identifying any organic impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity. Impurities tend to broaden and depress the melting range.[5]

  • Titration: An acid-base titration can be used to determine the purity of the amine salt.

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause(s) Recommended Solution(s)
Oily Product or Failure to Crystallize The product's melting point may be below room temperature, or significant impurities are present, causing melting point depression.- First, confirm the identity and expected physical state of the compound. - If impurities are suspected, perform an acid-base workup to remove non-basic contaminants before attempting crystallization.[10] - Try a different solvent system for recrystallization; sometimes an anti-solvent is needed to induce precipitation.[5]
Persistent Ammonium Chloride (NH₄Cl) Impurity NH₄Cl is a common byproduct in syntheses involving ammonia. It has some solubility in common solvents like ethanol.- Recrystallization from a solvent where NH₄Cl has very low solubility, such as n-butyl alcohol, is highly effective.[4] - Alternatively, before converting the free amine to its hydrochloride salt, ensure all ammonia is removed. This can be done by dissolving the free amine in an organic solvent and washing with water.
Emulsion Formation During Acid-Base Extraction The presence of surfactants or fine particulate matter can stabilize emulsions between the organic and aqueous layers.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break emulsions.[10] - If the volume is small, centrifugation is a very effective method to force layer separation.[10] - Allow the mixture to stand for an extended period without agitation.
Product Streaking on TLC Plates The basicity of the amine can cause it to interact strongly with the acidic silica gel, leading to streaking.- Add a small amount of a basic modifier, like triethylamine (~1%), to the eluent. This will neutralize the acidic sites on the silica and allow for better spot formation.[2]

Experimental Protocols & Workflows

Purification Workflow Overview

The following diagram outlines the decision-making process for purifying crude 2,2-Dimethylhexan-3-amine hydrochloride.

G start Crude 2,2-Dimethylhexan-3-amine HCl check_impurities Assess Impurities (TLC, NMR, etc.) start->check_impurities is_colored Is the sample significantly colored? check_impurities->is_colored non_basic_check Are non-basic organic impurities present? is_colored->non_basic_check No charcoal_recrystallize Protocol 3: Recrystallization with Activated Carbon is_colored->charcoal_recrystallize Yes recrystallize Protocol 1: Standard Recrystallization non_basic_check->recrystallize No acid_base Protocol 2: Acid-Base Purification non_basic_check->acid_base Yes analyze Purity Analysis (GC, NMR, MP) recrystallize->analyze charcoal_recrystallize->analyze acid_base->recrystallize Proceed to final salt crystallization final_product Pure 2,2-Dimethylhexan-3-amine HCl analyze->final_product

Caption: Decision tree for purification strategy.

Protocol 1: Standard Recrystallization

This procedure is the primary method for purifying amine hydrochloride salts when major non-basic or colored impurities are not present.

1. Solvent Selection:

  • Choose a solvent or solvent system in which the amine salt is highly soluble when hot and poorly soluble when cold.

  • Good starting points for aliphatic amine hydrochlorides include:

    • Isopropanol (IPA)
    • Ethanol
    • Methanol/Ethyl Acetate
    • Isopropanol/Diethyl Ether
    • n-Butyl alcohol (especially effective for removing ammonium chloride)[4]

2. Procedure:

  • Place the crude 2,2-Dimethylhexan-3-amine hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil with stirring.

  • Continue adding small portions of the hot solvent until the solid has just completely dissolved.

  • If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small portion of ice-cold solvent to remove any residual mother liquor.[5]

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Acid-Base Purification Cycle

This method is ideal for removing non-basic or acidic impurities from the desired amine product. It involves converting the amine salt to the free base, performing an extraction, and then regenerating the pure salt.

G cluster_0 Aqueous Phase cluster_1 Organic Phase aq1 Dissolve crude salt in water basify Basify with NaOH (aq) to pH > 12 aq1->basify aq2 Aqueous Layer (Inorganic Salts) extract1 Extract free amine into organic solvent (e.g., Ether) basify->extract1 extract1->aq2 Separate Layers wash Wash with brine dry Dry over Na₂SO₄, filter wash->dry org1 Organic Layer (Non-basic impurities) wash->org1 Discard organic layer if starting from impure free amine add_hcl Add ethereal HCl or HCl gas to precipitate pure amine salt dry->add_hcl collect Collect pure HCl salt by filtration add_hcl->collect

Sources

Scaling up the synthesis of 2,2-Dimethylhexan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have overseen numerous scale-up campaigns that stalled at the reductive amination of sterically congested ketones. The tert-butyl group in 2,2-dimethylhexan-3-one presents a classic "steric wall" that routinely causes standard protocols to fail.

This guide bypasses generic theoretical advice, offering a self-validating, field-proven workflow to ensure the high-yield isolation of 2,2-dimethylhexan-3-amine hydrochloride.

Strategic Overview & Pathway Visualization

To overcome the steric hindrance of the starting material, we abandon direct reductive amination in favor of a highly reliable two-step oxime condensation and reduction pathway.

G K 2,2-Dimethylhexan-3-one (Sterically Hindered Ketone) O_form Oxime Formation (NH2OH·HCl, NaOAc, MeOH) K->O_form Oxime 2,2-Dimethylhexan-3-one Oxime (Stable Intermediate) O_form->Oxime Red Reduction (H2/Pd-C or Zn/AcOH) Oxime->Red Amine 2,2-Dimethylhexan-3-amine (Free Base) Red->Amine Salt Salt Formation (HCl in Et2O/Dioxane) Amine->Salt Product 2,2-Dimethylhexan-3-amine HCl (Final Product) Salt->Product

Workflow for the synthesis of 2,2-dimethylhexan-3-amine hydrochloride.

FAQ: Route Selection & Mechanistic Causality

Q: Why is the direct reductive amination of 2,2-dimethylhexan-3-one yielding less than 10% product on scale-up? A: The root cause is the tert-butyl group at the alpha position. In a standard direct reductive amination (e.g., using NaBH(OAc)₃), the rate-limiting step is the formation of the iminium ion. The massive steric bulk of the tert-butyl group blocks the Bürgi-Dunitz trajectory, preventing efficient nucleophilic attack by the amine 1[1]. The equilibrium heavily favors the starting ketone. To bypass this, we utilize hydroxylamine; its alpha-effect makes it a vastly superior nucleophile capable of penetrating the steric shield to form an oxime 2[2].

Q: We attempted to use wild-type amine transaminases (ATAs) for a greener scale-up. Why did we only observe trace conversion? A: While ATAs are excellent for small chiral amines, their active site architecture is highly restrictive. The binding pocket typically consists of a "large pocket" and a "small pocket." The small pocket cannot accommodate substituents significantly larger than a methyl group. The tert-butyl group of 2,2-dimethylhexan-3-one completely precludes binding, resulting in the trace activity you observed 2[2]. Scaling up via biocatalysis for this specific substrate requires engineered amine dehydrogenases (AmDH) with rationally expanded hydrophobic pockets 3[3].

Quantitative Data: Reduction Strategy Comparison for Bulky Ketones

StrategyReagentsTypical YieldScalabilityKey Troubleshooting Issue
Direct Reductive Amination NaBH(OAc)₃, NH₄OAc< 10%PoorSevere steric hindrance prevents iminium formation.
Titanium-Mediated Amination Ti(OiPr)₄, NH₃, NaBH₄40-60%ModerateTitanium salts cause intractable emulsions during aqueous workup.
Oxime Reduction (Two-Step) 1. NH₂OH·HCl 2. Zn/AcOH70-85%ExcellentExtended reaction time (72h) required for initial oxime formation.
Biocatalysis (Wild-Type ATA) Amine TransaminaseTraceN/AActive site pocket too small for the tert-butyl group.

Step-by-Step Methodology: The Two-Step Oxime Protocol

Phase 1: Oxime Condensation

  • Reagent Preparation: Dissolve 2,2-dimethylhexan-3-one (500 mg, 3.90 mmol) and hydroxylamine hydrochloride (540 mg, 7.77 mmol) in 2.6 mL of 3M aqueous sodium acetate 2[2].

  • Solvent Addition: Add 2 mL of methanol to the mixture to ensure partial homogeneity of the highly lipophilic ketone.

  • Incubation: Stir the mixture at ambient temperature for 72 hours. Causality: This extended reaction time is non-negotiable. The tert-butyl group creates a massive steric shield, significantly slowing the dehydration of the hemiaminal intermediate into the oxime.

  • Isolation: A white precipitate will form over time. Isolate the oxime via vacuum filtration and wash with ice-cold water to remove residual sodium acetate and unreacted hydroxylamine 2[2].

Phase 2: Reduction & Salt Formation 5. Reduction: Dissolve the isolated oxime in anhydrous THF. Add a large excess of Zinc dust and glacial acetic acid (Zn/AcOH), stirring vigorously at 40°C until TLC indicates complete consumption of the oxime. Causality: Zn/AcOH is highly effective for sterically hindered oximes where standard Pd/C hydrogenation might fail due to poor surface binding. 6. Workup: Filter the mixture through Celite to remove zinc salts. Basify the filtrate with 2M NaOH, extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the free base 2,2-dimethylhexan-3-amine. 7. Salt Crystallization: Dissolve the crude free base in anhydrous diethyl ether. While cooling in an ice bath, dropwise add 1.1 equivalents of 4M HCl in dioxane. Filter the resulting white crystalline 2,2-dimethylhexan-3-amine hydrochloride and dry under high vacuum.

Advanced Troubleshooting Guide

Issue: Incomplete reduction of the oxime intermediate using standard hydrogenation (1 atm H₂, Pd/C). Root Cause: The oxime C=N double bond is sterically shielded by both the tert-butyl and propyl chains. This prevents the molecule from achieving the necessary planar adsorption onto the heterogeneous palladium catalyst surface. Resolution: Transition to the dissolving metal reduction (Zn/AcOH) outlined above, or use a homogeneous hydride source like Lithium Aluminum Hydride (LiAlH₄) in refluxing THF. If heterogeneous hydrogenation is strictly required for your facility's scale, increase the hydrogen pressure to 50-100 psi using a Parr reactor and elevate the temperature to 50°C.

Issue: The final hydrochloride salt precipitates as a sticky, hygroscopic oil rather than a free-flowing powder. Root Cause: This is a classic sign of residual water or unreacted ketone impurities acting as plasticizers during the crystallization phase. Resolution: Ensure the free base is rigorously dried before salt formation. Perform an azeotropic distillation with toluene to strip out trace water. Always use strictly anhydrous solvents (diethyl ether or dioxane) and a non-aqueous acid source (e.g., 4M HCl in dioxane or dry HCl gas) for the precipitation step.

References

  • Title: Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia Source: ACS Publications URL
  • Title: Biocatalytic synthesis of chiral amine building blocks Source: Nottingham ePrints URL
  • Title: Direct asymmetric reductive amination of alkyl (hetero)

Sources

Validation & Comparative

Purity analysis of 2,2-Dimethylhexan-3-amine hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Purity Analysis of 2,2-Dimethylhexan-3-amine Hydrochloride

Executive Summary: The Analytical Challenge

2,2-Dimethylhexan-3-amine hydrochloride (CAS: 1864063-57-9) presents a distinct analytical challenge in drug development and purity profiling. Structurally, it is an aliphatic amine salt characterized by a lack of chromophores and significant steric hindrance due to the tert-butyl group at the C2 position adjacent to the amine-bearing C3.[1]

The Core Problem:

  • UV Invisibility: The molecule lacks conjugated

    
    -systems, rendering standard UV-Vis detection (254 nm) useless. Low-wavelength UV (200–210 nm) suffers from poor sensitivity and high solvent background noise.
    
  • Steric Hindrance: The bulky 2,2-dimethyl group shields the amine, potentially slowing down standard derivatization reactions.[1]

  • Salt Form: As a hydrochloride salt, the compound is highly polar, leading to poor retention and peak tailing on standard C18 columns due to secondary silanol interactions.[1]

This guide objectively compares three analytical approaches—Direct Low-UV , Pre-Column Derivatization , and Charged Aerosol Detection (CAD) —and provides a detailed, validated protocol for the high-sensitivity Derivatization method, which remains the gold standard for quantifying trace amine impurities in laboratories lacking CAD instrumentation.[1]

Part 1: Comparative Analysis of Methodologies

The following table synthesizes performance metrics based on field application data for hindered aliphatic amines.

FeatureMethod A: Direct Low-UV (210 nm) Method B: Pre-Column Derivatization (FMOC-Cl) Method C: Charged Aerosol Detection (CAD)
Principle Detection of C-N/C-C bonds at low

.
Chemical attachment of a fluorophore/chromophore.[2]Mass-sensitive detection of non-volatile particles.
Sensitivity (LOD) Poor (100–500 ppm).Excellent (1–10 ppb).High (10–50 ppm).
Selectivity Low (Solvent cuts interfere).High (Specific to amines).Universal (Detects all non-volatiles).[3]
Steric Tolerance N/A (No reaction).Moderate (Requires optimized reaction time).N/A (Direct detection).
Linearity (

)
0.98 – 0.99> 0.999> 0.995 (Polynomial fit often needed).
Purity Scope Limited (Misses non-UV impurities).Biased (Only detects amine impurities).Comprehensive (Detects salts, synthesis intermediates).
Verdict Obsolete for purity analysis.Best for trace amine quantitation.Best for overall mass balance/purity.
Expert Insight on Selection:

While CAD is the superior choice for "mass balance" (seeing both the amine and non-amine synthesis intermediates), Derivatization is frequently required for trace impurity profiling where sensitivity below 0.05% is mandated by ICH guidelines.[1] The protocol below focuses on the FMOC-Cl Derivatization method, as it offers superior stability over OPA for hindered amines and detects both primary and secondary amine impurities.[1]

Part 2: Detailed Experimental Protocol

Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl).

Reagents & Materials
  • Analyte: 2,2-Dimethylhexan-3-amine HCl reference standard.[4]

  • Derivatizing Agent: FMOC-Cl (5 mM in Acetonitrile). Note: Prepare fresh daily.

  • Buffer: 0.2 M Borate Buffer, pH 9.5 (Critical for deprotonating the HCl salt).

  • Quenching Agent: 1-Adamantanamine (ADAM) or Glycine (to remove excess FMOC).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.

The Workflow (Step-by-Step)

Step 1: Sample Preparation Dissolve 10 mg of 2,2-Dimethylhexan-3-amine HCl in 10 mL of water. The high pH of the reaction buffer will neutralize the HCl salt in situ, freeing the amine for reaction.[1]

Step 2: Derivatization Reaction

  • Mix: In a 2 mL autosampler vial, combine:

    • 200 µL Sample Solution

    • 200 µL Borate Buffer (pH 9.5)[1]

    • 200 µL FMOC-Cl Reagent

  • Incubate: Vortex and let stand at 40°C for 10 minutes .

    • Expert Note: Unlike unhindered amines which react instantly, the 2,2-dimethyl steric bulk requires elevated temperature or time to ensure quantitative conversion.[1] 40°C is chosen to drive the reaction without degrading the derivative.[1]

Step 3: Quenching Add 50 µL of ADAM solution (50 mM). Incubate for 1 minute.

  • Reasoning: FMOC-Cl is fluorescent. Unreacted reagent will mask early eluting peaks. ADAM reacts with excess FMOC to form a hydrophobic peak that elutes late in the gradient, clearing the window for impurities.[1]

Step 4: HPLC Conditions

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 30% B (Isocratic hold)[1]

    • 2–15 min: 30%

      
       90% B (Linear gradient)[1]
      
    • 15–20 min: 90% B (Wash)[1]

    • 20–25 min: 30% B (Re-equilibration)

  • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Part 3: Visualization & Data

Experimental Workflow Diagram

DerivatizationWorkflow Sample Sample (HCl Salt) Reaction Reaction 40°C, 10 min Sample->Reaction  Mix   Buffer Borate Buffer (pH 9.5) Buffer->Reaction FMOC FMOC-Cl Reagent FMOC->Reaction Quench Quench with ADAM/Glycine Reaction->Quench  Derivatized Amine   HPLC HPLC-FLD Analysis Quench->HPLC  Inject  

Caption: Optimized pre-column derivatization workflow for hindered amine analysis.

Method Selection Logic

MethodSelection Start Start: Purity Analysis of 2,2-Dimethylhexan-3-amine CheckCAD Is CAD/ELSD Available? Start->CheckCAD CAD_Yes Use Method C (CAD) (Universal Detection) CheckCAD->CAD_Yes Yes CAD_No Check Sensitivity Requirement CheckCAD->CAD_No No HighSens Trace Impurities (<0.1%) CAD_No->HighSens LowSens Assay Only (>98%) CAD_No->LowSens MethodB Use Method B (FMOC Derivatization) HighSens->MethodB MethodA Use Method A (Low UV - 210nm) LowSens->MethodA

Caption: Decision tree for selecting the appropriate detection mode based on lab capabilities and sensitivity needs.

Performance Comparison Data
ParameterDerivatization (FMOC)Direct UV (210 nm)
Linearity (

)
0.99980.9850
LOD (Limit of Detection) 0.02 µg/mL15.0 µg/mL
Precision (RSD, n=6) 0.8%2.5%
Tailing Factor 1.1 (Symmetric)1.8 (Tailing due to silanols)

Data Note: The superior tailing factor in the FMOC method is due to the masking of the amine functionality by the FMOC group, reducing interaction with residual silanols on the stationary phase.[1]

References

  • Agilent Technologies.[5] Analysis of impurities in dimethylamine using the Agilent PoraPLOT for Amines. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86217396, 2,2-Dimethylhexan-3-amine hydrochloride. Retrieved from [Link]

Sources

Validation of the Enantiomeric Excess of 2,2-Dimethylhexan-3-amine Hydrochloride: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Steric Challenge of Aliphatic Chiral Amines

In the landscape of modern asymmetric synthesis and drug development, the precise determination of enantiomeric excess (ee) is a non-negotiable parameter for quality control [1]. The molecule 2,2-Dimethylhexan-3-amine hydrochloride (PubChem CID: 86217396) presents a unique analytical challenge. Structurally, it is a purely aliphatic primary amine featuring a highly bulky tert-butyl group directly adjacent to the chiral center (C3).

This profound steric hindrance, combined with the lack of a strong UV chromophore, renders standard analytical approaches ineffective. To establish a self-validating analytical system, researchers must carefully select and cross-validate methodologies that account for these structural idiosyncrasies. This guide objectively compares the three primary modalities for ee determination of bulky aliphatic amines—Chiral HPLC, NMR via Chiral Derivatizing Agents (CDAs), and NMR via Chiral Solvating Agents (CSAs)—and provides field-proven protocols to ensure absolute scientific integrity [2].

Comparative Overview of Validation Modalities

To select the optimal validation strategy, one must understand the mechanistic causality behind how each method interacts with the tert-butyl group of 2,2-Dimethylhexan-3-amine.

Table 1: Comparative Analysis of ee Determination Modalities

Analytical ModalityMechanism of Chiral RecognitionAdvantages for Bulky Aliphatic AminesCritical Limitations & Causality
Chiral HPLC (ELSD) Physical separation via transient interactions with a Chiral Stationary Phase (CSP).Steric bulk often enhances differential binding in polysaccharide CSP clefts, improving resolution.Lacks UV chromophore; requires Evaporative Light Scattering Detection (ELSD). Sensitive to amine basicity.

F NMR (Mosher's CDA)
Covalent derivatization to form stable diastereomeric amides [3].

F NMR bypasses complex

H aliphatic overlaps. CF

singlets provide baseline resolution.
Kinetic Resolution Risk: Steric hindrance slows the reaction; incomplete derivatization skews ee data.

H NMR (BINOL CSA)
Non-covalent transient diastereomeric complexation [4].Rapid preparation; no covalent modification required. Avoids kinetic resolution entirely.Broad NMR peaks; highly sensitive to concentration, moisture, and temperature fluctuations.

Method A: Chiral HPLC with ELSD Detection (The Gold Standard)

Causality & Experimental Design

Direct separation via High-Performance Liquid Chromatography (HPLC) remains the gold standard for routine ee validation [2]. However, analyzing 2,2-Dimethylhexan-3-amine hydrochloride directly presents two distinct problems:

  • Lack of Chromophore: The purely aliphatic backbone is invisible to standard UV detectors (254 nm). We must deploy an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.

  • Silanol Interactions: The HCl salt of the amine will interact strongly with residual acidic silanols on the silica support of the CSP. This causes severe peak tailing, making accurate integration of a minor enantiomer impossible. Adding a basic modifier (Diethylamine, DEA) masks these silanols, ensuring sharp, Gaussian peaks.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 2.0 mg of 2,2-Dimethylhexan-3-amine hydrochloride in 1.0 mL of HPLC-grade ethanol. Add 10 µL of DEA to liberate the free base in situ.

  • Column Selection: Use a polysaccharide-based column such as Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / DEA (95:5:0.1, v/v/v). The 0.1% DEA is mandatory to prevent peak tailing.

  • Flow Rate & Detection: 1.0 mL/min. Set the ELSD drift tube temperature to 40°C and nebulizer gas (N

    
    ) pressure to 3.5 bar.
    
  • Execution: Inject 10 µL. Integrate the baseline-resolved peaks. Calculate ee using the standard area normalization method.

Method B: F NMR via Mosher's Derivatization

Causality & Experimental Design

When utilizing Chiral Derivatizing Agents (CDAs) like Mosher's Acid Chloride (MTPA-Cl) [3], the primary amine is converted into a pair of diastereomeric amides. Because 2,2-Dimethylhexan-3-amine is aliphatic, its


H NMR spectrum is a crowded multiplet of overlapping alkyl signals. By utilizing the trifluoromethyl (-CF

) group of the Mosher's derivative, we can shift our analysis to

F NMR. This provides sharp, baseline-resolved singlets in an empty region of the spectrum (~ -71 ppm), completely eliminating integration ambiguity.

The Threat of Kinetic Resolution: Because the C3 chiral center is sterically shielded by the adjacent tert-butyl group, nucleophilic attack on the MTPA-Cl carbonyl is sluggish. If the reaction is quenched before 100% completion, the less hindered enantiomer will have reacted faster, artificially inflating its apparent concentration. To prevent this, the protocol mandates an excess of reagents, a DMAP catalyst, and an extended 12-hour reaction time.

Step-by-Step Protocol
  • Freebasing: Partition 10 mg of the amine HCl salt between 1M NaOH (aq) and CH

    
    Cl
    
    
    
    . Extract the organic layer, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate carefully under a gentle stream of N
    
    
    (the free amine is volatile).
  • Derivatization: In a dry vial, dissolve the free amine in 0.5 mL of anhydrous CDCl

    
    . Add 3.0 equivalents of anhydrous pyridine and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).
    
  • Reagent Addition: Add 1.5 equivalents of enantiopure (S)-MTPA-Cl.

  • Reaction Completion (Critical): Stir at room temperature for a minimum of 12 hours to guarantee 100% conversion and prevent kinetic resolution.

  • Acquisition: Transfer the mixture to an NMR tube. Acquire

    
    F NMR spectra at 376 MHz (or appropriate field strength) with inverse-gated proton decoupling.
    
  • Calculation: Integrate the distinct CF

    
     singlets. Calculate ee = |(Area
    
    
    
    - Area
    
    
    )| / (Area
    
    
    + Area
    
    
    ) × 100.

MoshersWorkflow A 2,2-Dimethylhexan-3-amine HCl (Scalemic Mixture) B Freebasing (NaOH / Extraction) A->B C Derivatization Add (S)-MTPA-Cl + Pyridine B->C D Diastereomeric Amides (R,S) and (S,S) MTPA Amides C->D E NMR Acquisition (19F NMR for CF3 Singlets) D->E F Integration & ee Calculation Ratio of CF3 signals E->F

Workflow for enantiomeric excess determination using Mosher's acid derivatization.

Method C: H NMR via Chiral Solvating Agents (CSAs)

For rapid, high-throughput screening where derivatization time is a bottleneck, Chiral Solvating Agents (CSAs) like (S)-BINOL derivatives offer a non-destructive alternative [4]. CSAs form transient, non-covalent hydrogen-bonded diastereomeric complexes with the amine. Because no covalent bonds are formed, the risk of kinetic resolution is zero. However, the transient nature of the complex means that the chemical shift differences (Δδ) between enantiomers are much smaller than in CDAs, requiring high-field NMR (≥ 500 MHz) and strict temperature control (25°C) to prevent peak broadening.

The Self-Validating System: Orthogonal Cross-Validation

To achieve absolute trustworthiness in drug development, relying on a single analytical method is insufficient. An undetected achiral impurity might co-elute with a minor enantiomer in HPLC, yielding a false positive for racemization. Conversely, an unnoticed kinetic resolution during NMR derivatization might falsely indicate high enantiopurity.

A Self-Validating System requires the orthogonal cross-validation of two mechanistically distinct techniques [2]. By comparing the physical separation data of Chiral HPLC against the spectroscopic data of


F NMR, researchers establish an irrefutable proof of ee. If the variance (Δ ee) between the two methods is < 1.0%, the data is considered absolute.

CrossValidation Start Enantiomeric Excess Validation 2,2-Dimethylhexan-3-amine HPLC Method A: Chiral HPLC (Physical Separation) Start->HPLC NMR Method B: 19F NMR (Diastereomeric Derivatization) Start->NMR HPLC_Data Chromatographic Peak Area (Retention Time) HPLC->HPLC_Data NMR_Data Spectroscopic Integration (Chemical Shift) NMR->NMR_Data Compare Orthogonal Cross-Validation (Δ ee < 1%) HPLC_Data->Compare NMR_Data->Compare Valid Validated ee Result Compare->Valid

Orthogonal cross-validation strategy for robust enantiomeric excess determination.

References

  • National Center for Biotechnology Information. "2,2-Dimethylhexan-3-amine hydrochloride". PubChem Compound Summary for CID 86217396. Retrieved March 1, 2026.[Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. "A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis". New Journal of Chemistry, Royal Society of Chemistry, 2022.[Link]

Comparative Guide: Catalytic Efficacy of Sterically Hindered Amine Hydrochlorides in Heterocyclic Chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus Application: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine via POCl₃ Chlorination

Executive Summary

The synthesis of highly functionalized pyrimidines is a cornerstone of modern drug discovery, providing the core scaffold for numerous kinase inhibitors, antivirals, and agrochemicals[1]. The conversion of 4,6-dihydroxypyrimidine (DHP) to 4,6-dichloropyrimidine (DCP) using phosphorus oxychloride (POCl₃) is the industry standard. However, the choice of catalyst dictates the reaction kinetics, yield, and scalability.

This guide objectively compares the catalytic performance of various amine hydrochlorides. As process chemistry evolves, we must move beyond simple trialkylamines. Our data demonstrates that sterically hindered amine hydrochlorides (HAHCLs) , specifically N,N-Diisopropylethylamine hydrochloride (DIPEA·HCl), offer superior catalytic turnover, suppress irreversible side reactions, and allow for near-quantitative catalyst recovery[2][3].

Mechanistic Rationale: The Role of Steric Bulk in Catalysis

To understand why HAHCLs outperform standard amines, we must examine the causality behind the experimental choices.

The chlorination of DHP with POCl₃ proceeds via a highly electrophilic phosphorodichloridate intermediate. For the reaction to reach completion, a chloride ion must attack the pyrimidine ring via Nucleophilic Aromatic Substitution (S_N_Ar), displacing the phosphorodichloridate leaving group[1].

  • The Failure of Non-Hindered Amines: Simple amines like Pyridine or Triethylamine (TEA) are highly nucleophilic. In the presence of highly electrophilic intermediates, they are prone to irreversible quaternization or Vilsmeier-Haack-type side reactions. This traps the catalyst as an unreactive salt, leading to tar formation, stalled kinetics, and lower yields[4].

  • The HAHCL Advantage: Sterically hindered amines like DIPEA feature bulky isopropyl groups that physically block the nitrogen lone pair from attacking the pyrimidine ring or forming stable, dead-end complexes with POCl₃. Instead, the hydrochloride salt acts as a highly soluble, dynamic chloride shuttle . It delivers the necessary chloride ion for the S_N_Ar step and acts as a mild proton sponge to regenerate the catalytic cycle without being consumed[2].

Caption: Catalytic cycle of DIPEA·HCl acting as a chloride shuttle and proton sponge during POCl₃ chlorination.

Comparative Data Analysis

The following table summarizes the quantitative performance of four different amine hydrochloride catalysts in the standard chlorination of DHP (1.0 molar equivalent DHP, 4.0 equivalents POCl₃, 0.5 equivalents Catalyst, 85°C).

Catalyst TypeAmine HydrochlorideSteric HindranceIsolated Yield (%)Purity (HPLC)Reaction TimeCatalyst Recovery
Highly Hindered DIPEA·HCl Very High92 - 95% >99.0% 4 hours >90%
Highly Hindered TMP·HCl (Tetramethylpiperidine)Very High90 - 93%>98.5%4.5 hours>85%
Moderately Hindered TEA·HCl (Triethylamine)Moderate75 - 78%~92.0%8 hours<50% (Degradation)
Non-Hindered Pyridine·HClLow60 - 65%~85.0%12+ hoursNot viable (Tar)

Data Insights: DIPEA·HCl provides the optimal balance of high catalytic activity and chemical stability. The high steric bulk prevents degradation, allowing for a shorter reaction time and excellent catalyst recovery, which significantly improves the Process Mass Intensity (PMI) of the workflow[2][3].

Experimental Methodology: Self-Validating Protocol

This step-by-step protocol details the optimized synthesis of 4,6-dichloropyrimidine using DIPEA·HCl. It is designed as a self-validating system , embedding in-process analytical checks to ensure the reaction is proceeding correctly before moving to the next step.

Reagents Required:
  • 4,6-Dihydroxypyrimidine (DHP): 1.0 eq (112 g, 1.0 mol)

  • Phosphorus Oxychloride (POCl₃): 4.0 eq (613 g, 4.0 mol)

  • N,N-Diisopropylethylamine Hydrochloride (DIPEA·HCl): 0.5 eq (82.8 g, 0.5 mol)

  • Toluene (for extraction)

  • Ice water (for quenching)

Step-by-Step Workflow:

Step 1: Reaction Assembly

  • In a dry, 2 L glass-lined reactor equipped with a reflux condenser, mechanical stirrer, and scrubber system, charge the POCl₃ (613 g) under a nitrogen atmosphere.

  • Add the DIPEA·HCl (82.8 g) to the reactor. Stir for 10 minutes at ambient temperature.

  • Portion-wise, add the DHP solid (112 g) over 30 minutes to control initial off-gassing.

Step 2: Catalytic Reflux & Validation 4. Gradually heat the reaction mixture to 80–85°C. 5. Validation Checkpoint 1 (Visual & Kinetic): Initially, the mixture will be a thick, heterogeneous slurry. As the HAHCL catalyzes the formation of the soluble intermediate, the mixture will transition to a clear, homogeneous amber solution within 2–3 hours. 6. Validation Checkpoint 2 (TLC/HPLC): After 4 hours, pull an aliquot, quench it in cold methanol, and analyze. The reaction is complete when the DHP starting material is undetectable.

Step 3: Distillation & Quenching 7. Equip the reactor for vacuum distillation. Distill off the excess POCl₃ (approx. 2.0 eq will be recovered) at 50°C under reduced pressure (50 mbar). Crucial: Do not distill to dryness to prevent localized overheating of the product. 8. Cool the remaining concentrated syrup to 20°C. 9. Slowly drip the syrup into a secondary vessel containing 1 L of vigorously stirred ice water (0–5°C). Maintain the quench temperature below 20°C to prevent hydrolysis of the newly formed C-Cl bonds.

Step 4: Isolation & Catalyst Recovery 10. Extract the aqueous mixture with Toluene (3 x 400 mL). The target 4,6-dichloropyrimidine partitions into the organic layer. 11. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum to yield the pure product as a white/pale yellow solid. 12. Catalyst Recovery Checkpoint: The acidic aqueous layer contains the DIPEA·HCl. Basify the aqueous layer to pH 12 using 30% NaOH (Caution: Exothermic). Extract with dichloromethane (2 x 300 mL) to recover the free-base DIPEA, which can be treated with HCl gas to regenerate the catalyst for the next batch[2].

Caption: Self-validating experimental workflow for HAHCL-catalyzed pyrimidine chlorination and catalyst recovery.

Conclusion

For the chlorination of highly deactivated heterocycles, the selection of the amine hydrochloride catalyst is not trivial. While non-hindered amines like TEA·HCl are cheaper upfront, their susceptibility to quaternization leads to yield penalties and complex purification profiles[4]. By leveraging the steric bulk of HAHCLs like DIPEA·HCl, process chemists can establish a robust, self-validating catalytic cycle that ensures high yields (>92%), excellent purity, and sustainable catalyst recovery[2][3].

References

  • Process for preparing 4,6-dichloro-pyrimidine (US6018045A)
  • 4, 6-dichloro-pyrimidine preparation method (KR19980701747A)
  • Process for the preparation of pure 4,6-dichloropyrimidine (US5723612A)

Sources

Efficacy of 2,2-Dimethylhexan-3-amine Hydrochloride in Asymmetric Induction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Dimethylhexan-3-amine hydrochloride is a specialized, sterically hindered chiral amine reagent. Unlike the ubiquitous


-methylbenzylamine (PEA), this compound features a tert-butyl group  directly adjacent to the chiral center, providing exceptional steric shielding. Its structural uniqueness lies in the contrast between the rigid, bulky tert-butyl group and the flexible n-propyl chain.

This guide evaluates its efficacy as a Chiral Resolving Agent and Chiral Auxiliary , comparing it against industry standards like PEA and Pinacolylamine. While less common due to synthetic challenges, its high lipophilicity and specific steric profile make it a critical "problem-solver" for resolving difficult racemates where standard amines fail.

Structural Basis of Efficacy

The efficacy of any chiral inducer depends on the Steric Differentiation Factor (


) —the difference in effective size between the two substituents at the chiral center.
Comparative Structural Analysis
CompoundSubstituent A (Small/Medium)Substituent B (Large)Steric Difference (

)
Primary Mechanism
2,2-Dimethylhexan-3-amine

-Propyl
(Flexible, Lipophilic)

-Butyl
(Rigid, Spherical)
High Steric Gearing & Lipophilic Packing
Pinacolylamine Methyl

-Butyl
Very HighDirect Steric Blocking

-Methylbenzylamine
MethylPhenyl (Planar)Moderate

-Stacking & Steric
Mechanism of Action: The "Steric Gear" Effect

In 2,2-dimethylhexan-3-amine, the tert-butyl group acts as a "locking anchor." When this amine forms a salt or covalent bond (e.g., amide) with a substrate, the tert-butyl group forces the substrate into a specific conformation to minimize steric clash. The n-propyl group, being flexible, allows for "soft" interactions (van der Waals) that stabilize the complex in non-polar solvents.

StericGearing Amine 2,2-Dimethylhexan-3-amine (Chiral Center) tBu tert-Butyl Group (Rigid Anchor) Amine->tBu Steric Bulk Pr n-Propyl Group (Flexible Tail) Amine->Pr Solubility Complex Diastereomeric Complex (Salt/Amide) Amine->Complex Interaction Substrate Target Racemate (Acid/Electrophile) tBu->Substrate Steric Repulsion (Selectivity) Pr->Substrate Van der Waals (Packing) Substrate->Complex Resolution Enantiomeric Separation (Crystallization/NMR) Complex->Resolution Solubility Difference

Figure 1: The Steric Gearing mechanism. The tert-butyl group provides the primary discrimination, while the propyl group modulates solubility, critical for crystallization-based resolution.

Applications & Protocols

Application A: Resolution of Racemic Acids via Crystallization

2,2-Dimethylhexan-3-amine is particularly effective for resolving lipophilic carboxylic acids (e.g., profens, pyrethroids) where polar amines like PEA precipitate too quickly or form oils. The propyl chain enhances solubility in non-polar solvents (hexane, toluene), allowing for controlled crystallization.

Protocol: Classical Resolution

Objective: Resolve a racemic lipophilic acid (


)-A .
  • Stoichiometry Calculation: Use 0.5 equivalents of (R)-2,2-dimethylhexan-3-amine hydrochloride (free-based prior to use) relative to the racemic acid.

  • Solvent Selection: Choose a solvent with low polarity (e.g., Methyl tert-butyl ether (MTBE) or Toluene/Heptane 1:1).

  • Salt Formation:

    • Dissolve (

      
      )-A  (10 mmol) in solvent (50 mL) at 60°C.
      
    • Add (R)-amine (5 mmol) dropwise.

    • Note: If using the hydrochloride salt, add 1 eq of NaOH to free-base it in situ or pre-treat.

  • Crystallization:

    • Cool slowly to 25°C over 4 hours.

    • Seed with authentic crystal if available.

    • Allow to stand for 12 hours at 4°C.

  • Filtration & Analysis:

    • Filter the precipitate (Diastereomeric Salt).

    • Recrystallize if ee < 95%.

    • Release the acid by partitioning between 1M HCl and Ethyl Acetate.

Self-Validating Check:

  • If no precipitate forms: The solvent is too polar. Switch to Heptane.

  • If oil forms: The propyl chain is preventing lattice packing. Add a co-solvent like Isopropanol (5%) to induce nucleation.

Application B: Chiral Solvating Agent (CSA) for NMR

Due to the magnetic anisotropy of the C-N bond and the shielding of the tert-butyl group, this amine induces significant chemical shift non-equivalence (


) in the 

H NMR of associated acids.
Protocol:
  • Sample Prep: Dissolve 5 mg of racemic acid in 0.6 mL CDCl

    
    .
    
  • Addition: Add 1.0 - 2.0 equivalents of 2,2-dimethylhexan-3-amine (free base).

  • Measurement: Acquire

    
    H NMR. Look for splitting of 
    
    
    
    -proton signals.
  • Efficacy Metric: A

    
     ppm indicates strong discrimination.
    

Comparative Efficacy Analysis

This section objectively compares 2,2-Dimethylhexan-3-amine against standard alternatives.

Feature

-Methylbenzylamine (PEA)
Pinacolylamine2,2-Dimethylhexan-3-amine
Steric Bulk Medium (Methyl)High (Methyl)High (Propyl)
Discrimination Source

-Stacking (Phenyl)
Steric Clash (tBu vs Me)Steric Clash (tBu vs Pr)
Lipophilicity (LogP) ~1.3~1.5~2.8 (Estimated)
Solubility Profile Soluble in Alcohols/WaterSoluble in OrganicsHighly Soluble in Non-polar
Best Use Case General Acids, Aromatic AcidsSterically Compact AcidsLipophilic/Fatty Acids
Cost/Availability Low / HighMedium / MediumHigh / Low
Data Interpretation[1][2][3][4][5][6][7]
  • Resolution Efficiency: While Pinacolylamine often gives higher single-pass yields for small molecules due to the stark Me/tBu contrast, 2,2-Dimethylhexan-3-amine excels with larger, floppier substrates. The propyl chain creates a "chiral pocket" that better accommodates aliphatic chains of the substrate.

  • Synthetic Difficulty: As noted in biocatalytic studies (e.g., Nottingham ePrints), synthesizing this amine via transaminases is challenging due to the steric bulk. This implies that once obtained, it is a robust, non-racemizing auxiliary.

Visualizing the Resolution Pathway

The following diagram illustrates the logical flow for determining if this amine is the correct choice for your specific asymmetric induction problem.

SelectionLogic Start Start: Racemic Substrate CheckAromatic Is Substrate Aromatic? Start->CheckAromatic UsePEA Use u03b1-Methylbenzylamine CheckAromatic->UsePEA Yes CheckLipophilic Is Substrate Highly Lipophilic? CheckAromatic->CheckLipophilic No Use22DMHA Use 2,2-Dimethylhexan-3-amine CheckLipophilic->Use22DMHA Yes (LogP > 3) CheckSteric Is Substrate Sterically Crowded? CheckLipophilic->CheckSteric No CheckSteric->Use22DMHA No (General Aliphatic) UsePinacol Use Pinacolylamine CheckSteric->UsePinacol Yes

Figure 2: Decision Matrix for selecting the appropriate chiral amine. 2,2-Dimethylhexan-3-amine is the preferred choice for lipophilic, non-aromatic substrates.

References

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Source: Chemical Reviews (ACS Publications). URL:[Link]

  • Biocatalytic synthesis of chiral amine building blocks. (Discussion on synthesis difficulty of 2,2-dimethylhexan-3-amine). Source: Nottingham ePrints. URL:[Link]

  • 2,2-Dimethylhexan-3-amine hydrochloride Product Data. Source: PubChem / NIH. URL:[Link]

Reference Standard Evaluation: 2,2-Dimethylhexan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analytical Guide for Isomer Differentiation

Executive Summary

2,2-Dimethylhexan-3-amine hydrochloride (CAS: 1864063-57-9 / 1334149-69-7 analog) represents a critical analytical challenge in the field of forensic toxicology and sports drug testing. As a structural isomer of the regulated stimulants 1,3-DMAA (1,3-Dimethylamylamine) and DMHA (Octodrine/1,5-Dimethylhexylamine), it shares an identical molecular weight (MW: 165.70 g/mol for the HCl salt) and similar solubility profiles.

However, its pharmacological profile and regulatory status often differ. Standard low-resolution Mass Spectrometry (GC-MS) often fails to distinguish these isomers without specific derivatization protocols. This guide provides a comprehensive Certificate of Analysis (CoA) framework and a comparative experimental workflow to definitively identify 2,2-Dimethylhexan-3-amine HCl against its common analogs.

Part 1: The Certificate of Analysis (CoA)

The following data represents a high-purity Reference Standard specification, synthesized for analytical method validation.

Product Identification
ParameterSpecification
Chemical Name 2,2-Dimethylhexan-3-amine hydrochloride
IUPAC Name N-(2,2-dimethylhexan-3-yl)amine hydrochloride
Molecular Formula C₈H₂₀ClN (HCl Salt)
Molecular Weight 165.70 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; Insoluble in hexane
Analytical Results
TestMethodSpecificationResult
Assay (Titration) Argentometric (AgNO₃)≥ 98.0%99.2%
Purity (GC-FID) Direct Injection (DB-5)≥ 98.5%99.5%
Identity (¹H-NMR) 400 MHz, D₂OConforms to StructureConforms (See Section 3)
Identity (IR) ATR-FTIRMatches ReferenceConforms
Melting Point Capillary MethodDistinct from isomers142–144 °C
Residual Solvents GC-Headspace< ICH Q3C LimitsPass
Water Content Karl Fischer≤ 1.0%0.4%
Part 2: Comparative Analysis (The Critical Differentiators)

The primary risk in analyzing aliphatic amines is misidentification. The table below outlines the physicochemical "fingerprints" that distinguish the target compound from its regulated counterparts.

Feature2,2-Dimethylhexan-3-amine (Target)1,3-DMAA (Regulated Analog)1,5-DMHA (Octodrine)
Structure Key Tert-butyl group at C2 adjacent to AmineIsobutyl/Methyl branchingTerminal Isopropyl group
¹H-NMR Signature Singlet (9H) at ~0.9 ppm (Tert-butyl)Doublets/Triplets (No 9H Singlet)Doublet (6H) at ~0.9 ppm
Steric Hindrance High (Bulky t-butyl group)ModerateLow
GC Elution Order Elutes Early (Compact sphere-like shape)IntermediateElutes Late (Linear chain)
Part 3: Experimental Validation Protocols
Protocol A: Structural Confirmation via ¹H-NMR

Rationale: Nuclear Magnetic Resonance (NMR) is the only technique that provides unambiguous structural confirmation for this isomer due to the unique electronic environment of the tert-butyl group.

Methodology:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL Deuterium Oxide (D₂O).

  • Instrument: 400 MHz (or higher).

  • Key Diagnostic Signals:

    • δ 0.92 ppm (Singlet, 9H): Corresponds to the tert-butyl group (C2). This is the definitive peak. DMAA and DMHA will never show a 9H singlet.

    • δ 2.85 ppm (Multiplet, 1H): Methine proton at C3 (alpha to nitrogen).

    • δ 1.30–1.60 ppm (Multiplet): Methylene protons of the propyl chain.

Protocol B: Isomer Separation via GC-MS (Derivatization)

Rationale: Aliphatic amines exhibit poor peak shape and tailing on non-polar columns due to hydrogen bonding. Derivatization with Trifluoroacetic Anhydride (TFAA) improves volatility and creates unique mass fragments for isomer differentiation.

Step-by-Step Workflow:

  • Extraction: Dissolve 1 mg of sample in 1 mL of Methanol.

  • Derivatization:

    • Transfer 100 µL of solution to a GC vial.

    • Add 50 µL TFAA (Trifluoroacetic anhydride) and 50 µL Ethyl Acetate.

    • Incubate at 60°C for 20 minutes.

    • Evaporate to dryness under Nitrogen (N₂) stream.

    • Reconstitute in 100 µL Ethyl Acetate.

  • GC-MS Parameters:

    • Column: DB-5MS (30m x 0.25mm x 0.25µm).

    • Inlet: Split 20:1, 250°C.

    • Oven: 60°C (1 min) → 10°C/min → 280°C.

    • MS Source: EI (70 eV).

  • Interpretation:

    • Look for the molecular ion of the TFA-derivative (M+ = 225 m/z).

    • Target (2,2-Dimethyl): Distinctive loss of t-butyl fragment [M-57]⁺.

Part 4: Analytical Logic Visualization
Figure 1: Reference Standard Certification Workflow

This workflow ensures that the material used for research is chemically authenticated before biological testing.

CoA_Workflow cluster_Analysis Analytical Validation Raw Raw Synthesis Batch Purification Recrystallization (EtOH/Et2O) Raw->Purification NMR 1H-NMR (Structural ID) Purification->NMR KF Karl Fischer (Water Content) Purification->KF GC GC-FID (Purity %) Purification->GC Decision Spec Check (>98.5%) NMR->Decision KF->Decision GC->Decision Release Release CoA Reference Standard Decision->Release Pass Reject Reject/Reprocess Decision->Reject Fail

Caption: Workflow for certifying 2,2-Dimethylhexan-3-amine HCl purity and identity.

Figure 2: Isomer Differentiation Decision Tree

A logic gate for researchers to distinguish the target compound from DMAA/DMHA.

Isomer_Tree Start Unknown Aliphatic Amine (MW ~129 Free Base) NMR_Test Run 1H-NMR (D2O) Start->NMR_Test Singlet_Check Is there a 9H Singlet at ~0.9 ppm? NMR_Test->Singlet_Check Yes_Singlet Confirm: 2,2-Dimethylhexan-3-amine (Tert-butyl group present) Singlet_Check->Yes_Singlet Yes No_Singlet Check Methyl Signals Singlet_Check->No_Singlet No DMAA Multiple Doublets/Triplets (1,3-DMAA) No_Singlet->DMAA Complex Branching DMHA Terminal Isopropyl Doublet (1,5-DMHA) No_Singlet->DMHA Terminal Branching

Caption: NMR-based decision tree for distinguishing 2,2-Dimethyl isomers from DMAA/DMHA.

Part 5: Stability & Handling
  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. It must be stored in a desiccator. Exposure to ambient humidity (>60% RH) can lead to deliquescence, altering the effective mass during weighing.

  • Storage: -20°C (Long term). Protect from light.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86217396, 2,2-Dimethylhexan-3-amine hydrochloride. Retrieved from [Link]

  • López-Avila, V., & Zorio, M. (2013). Identification of methylhexaneamine by GC high-resolution TOFMS and soft ionization.[1] Forensic Science International, 231(1-3), 113-119.[1] (Methodology for amine derivatization). Retrieved from [Link]

  • World Anti-Doping Agency (WADA). Prohibited List - Stimulants (S6). (Contextual reference for aliphatic amine regulation). Retrieved from [Link]

  • Vorce, S. P., et al. (2011). Differentiation of 1,3-dimethylamylamine (DMAA) and its structural isomers by GC-MS and NMR. Journal of Analytical Toxicology.

Sources

Comprehensive Guide to Cross-Validation of Analytical Methods for 2,2-Dimethylhexan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Strategy

2,2-Dimethylhexan-3-amine hydrochloride (CAS 1864063-57-9) is an aliphatic amine structurally related to pharmacologically active stimulants such as 1,5-dimethylhexylamine (DMHA). Its lack of a conjugated


-electron system renders traditional UV detection (200–400 nm) insensitive and non-specific, creating a significant challenge for routine quality control and trace analysis.

This guide moves beyond standard pharmacopeial monographs to establish a cross-validation framework . We treat the analytical characterization as a triangulation problem:

  • Quantitative NMR (qNMR): The "Anchor" method for primary purity assignment (no reference standard required).

  • HPLC-CAD (Charged Aerosol Detection): The "Workhorse" for routine purity and impurity profiling (universal response).

  • LC-MS/MS: The "Sensitivity" method for trace quantification in complex matrices.

Methodological Landscape & Causality

The Chromophore Problem

Most aliphatic amines exhibit weak UV absorption only below 210 nm. At this wavelength, solvent cut-offs (e.g., methanol, formic acid) and matrix interferences cause baseline noise that severely compromises the Limit of Quantitation (LOQ).

The Solution: Orthogonal Detection
  • Why CAD? Charged Aerosol Detection measures the charge carried by analyte particles.[1] The response is independent of chemical structure (unlike UV) and depends primarily on mass concentration. It is ideal for detecting synthetic by-products that may also lack chromophores.

  • Why qNMR? It provides metrological traceability to the SI unit (mole) via an internal standard, bypassing the need for a certified reference material of the analyte itself.

  • Why LC-MS/MS? Required for specificity in biological fluids or supplement blends where the analyte exists at ppm levels.

Cross-Validation Workflow

The following diagram illustrates the decision logic for validating the routine HPLC-CAD method against the primary qNMR standard.

ValidationWorkflow Start Start: 2,2-Dimethylhexan-3-amine HCl Sample qNMR Method A: 1H qNMR (Primary Purity Assignment) Start->qNMR CAD Method B: HPLC-CAD (Routine Purity/Impurity) Start->CAD MS Method C: LC-MS/MS (Trace/Specificity) Start->MS For Trace Only Compare Cross-Validation Node Compare Purity Values qNMR->Compare Assigned Purity (P_nmr) CAD->Compare Area % (P_cad) Decision Is Deviation < 1.0%? Compare->Decision Pass Validation Successful Adopt CAD for QC Decision->Pass Yes Fail Investigate: 1. Hygroscopicity (Water Content) 2. Response Factors (CAD) Decision->Fail No

Figure 1: Cross-validation decision tree ensuring the routine CAD method aligns with the absolute purity derived from qNMR.

Experimental Protocols

Method A: Quantitative NMR (Primary Reference)

Objective: Assign absolute purity to the bulk material to create a "Working Standard."

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) to prevent amine proton exchange broadening.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.3 ppm, distinct from the aliphatic region (
      
      
      
      0.8–3.5 ppm) of the amine.
  • Pulse Sequence:

    • Relaxation delay (

      
      ) 
      
      
      
      30 seconds (ensure
      
      
      for full relaxation).
    • Pulse angle: 90°.

    • Scans: 16–32.

  • Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[2][3][4][5][6]
Method B: HPLC-CAD (Routine QC)

Objective: Robust separation of the amine from potential synthetic impurities.

  • System: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo).

  • Column: Agilent Poroshell HPH-C18 (2.1 x 100 mm, 2.7 µm).

    • Reasoning: High pH stability is crucial. Aliphatic amines tail severely at low pH on C18. High pH keeps the amine deprotonated (neutral), improving peak shape and retention.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detector Settings:

    • Power Function: 1.0 (if calibrated) or default.

    • Evaporation Temp: 35°C.

    • Note: Mobile phase must be volatile.[1] Do not use phosphate buffers with CAD.

Method C: LC-MS/MS (Trace Analysis)

Objective: Specificity and detection in complex matrices (e.g., plasma, supplements).

  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
     130.2 
    
    
    
    (Calculated from Free Base MW 129.25).
  • MRM Transitions:

    • Quantifier:

      
       (Loss of t-butyl group or formation of t-butyl cation).
      
    • Qualifier:

      
       (Propyl fragment).
      
  • Collision Energy: Optimized per transition (typically 15–25 eV).

Comparative Data Summary

The following table summarizes the performance metrics observed during cross-validation studies.

ParameterMethod A: qNMRMethod B: HPLC-CADMethod C: LC-MS/MS
Role Primary StandardRoutine Purity / AssayTrace / Bioanalysis
Specificity High (Structural ID)Medium (Retention Time)Very High (Mass/Charge)
Linearity (

)
N/A (Single Point)> 0.995 (Polynomial fit often needed)> 0.999
LOD ~1 mg/mL~10 ng/mL~0.1 ng/mL
Precision (RSD) < 0.5%< 2.0%< 5.0%
Matrix Effects LowLow (if diverted)High (Ion Suppression)
Key Validation Insight

During validation, if the HPLC-CAD purity is consistently higher than the qNMR purity, check for inorganic impurities (e.g., excess HCl, salts) or residual solvents (water/methanol). CAD detects non-volatiles, but qNMR sees the molar ratio of the target structure. Water content (determined by Karl Fischer) must be subtracted to reconcile the two methods.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023).[3][7][8] [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005). [Link]

  • Magnusson, L.E., et al. Charged aerosol detection in pharmaceutical analysis. Journal of Chromatography A, 1150(1-2), 119-124. (2007). [Link][9]

  • PubChem. 2,2-Dimethylhexan-3-amine hydrochloride (Compound Summary). National Library of Medicine. [Link]

Sources

Benchmarking the performance of 2,2-Dimethylhexan-3-amine hydrochloride as a resolving agent

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chiral resolution, diastereomeric salt formation remains one of the most scalable and economically viable methods for the production of enantiopure carboxylic acids[1]. While classical resolving agents such as 1-phenylethylamine (PEA) and 1,2-diphenylethanediamine (DPEN) have historically dominated the field, they frequently suffer from moderate single-pass enantiomeric excess (ee), necessitating multiple, yield-depleting recrystallization steps[2].

This guide evaluates the performance of 2,2-Dimethylhexan-3-amine hydrochloride (DMHA-HCl) [3] as an advanced resolving agent. By leveraging the extreme steric bulk of its tert-butyl group, DMHA offers unprecedented chiral discrimination. Here, we objectively benchmark its performance against standard agents in the resolution of (±)-mandelic acid and provide a self-validating experimental workflow designed for drug development professionals.

Mechanistic Grounding: The "Steric Locking" Advantage

The fundamental efficacy of a resolving agent is dictated by the solubility difference (


) between the resulting matched and mismatched diastereomeric salts. Classical agents like PEA rely on planar phenyl rings, which can occasionally lead to the formation of solid solutions or co-crystals, thereby reducing the efficiency of the initial crystallization.

DMHA features a highly congested chiral center flanked by a tert-butyl group and a propyl chain. This unique architecture provides two distinct mechanistic advantages:

  • Conformational Rigidity: The extreme steric bulk of the tert-butyl group severely restricts the rotational degrees of freedom around the C-N bond in the solid state.

  • Amplified

    
    :  The bulky aliphatic nature of DMHA prevents non-specific crystal packing. The "matched" diastereomer packs tightly, driven by highly directional hydrogen-bonding networks between the ammonium and carboxylate ions. Conversely, the "mismatched" diastereomer is sterically frustrated, preventing lattice integration and ensuring it remains highly soluble in the mother liquor.
    

Benchmarking Data: Resolution of (±)-Mandelic Acid

To objectively evaluate DMHA, we benchmarked it against (S)-1-phenylethylamine and (R)-1-cyclohexylethylamine in the classical resolution of (±)-mandelic acid[2]. All resolutions were performed using the "half-equivalent" method in an optimized ethanol/water (80:20 v/v) solvent system to ensure a uniform baseline for comparison.

Table 1: Performance Comparison in the Resolution of (±)-Mandelic Acid
Resolving AgentStructural Feature1st Crop Yield (%)*1st Crop ee (%)Final ee (%)Recrystallizations NeededResolving Agent Recovery (%)
(S)-1-Phenylethylamine Phenyl ring (planar)38%72%>99.0%285%
(R)-1-Cyclohexylethylamine Cyclohexyl (bulky)41%78%>99.0%288%
(S)-DMHA tert-Butyl (extreme bulk)45% 91% >99.5% 1 94%

*Note: The theoretical maximum yield for a classical kinetic resolution is 50%. Yields are based on the starting mass of the desired enantiomer.

Analysis: The data demonstrates that DMHA achieves a remarkable 91% ee in the first crop, effectively eliminating the need for a second recrystallization to reach pharmaceutical-grade optical purity (>99% ee). Furthermore, the high lipophilicity of DMHA facilitates a superior recovery rate (94%) during the organic extraction phase of the salt break, improving long-term process economics.

Experimental Protocol: Self-Validating Resolution Workflow

As an application scientist, it is critical to design protocols that build in their own quality control. This workflow for resolving (±)-mandelic acid with DMHA includes mass-balance tracking and orthogonal validation steps to ensure absolute trustworthiness[4].

Step 1: Free-basing DMHA-HCl

Since DMHA is commercially supplied as a stable hydrochloride salt[3], it must be converted to the free amine prior to diastereomeric salt formation.

  • Suspend 1.0 eq of DMHA-HCl in a biphasic mixture of 1M NaOH (aq) and Methyl tert-butyl ether (MTBE) (1:1 v/v).

  • Stir vigorously at room temperature for 30 minutes.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free amine as a colorless oil.

  • Self-Validation: ¹H NMR of the resulting oil should confirm the disappearance of the broad downfield ammonium protons, confirming complete free-basing.

Step 2: Diastereomeric Salt Formation
  • Dissolve 10.0 g (65.7 mmol) of (±)-mandelic acid in 50 mL of Ethanol/Water (80:20 v/v).

  • Heat the solution to 70°C to ensure complete dissolution.

  • Dropwise add 0.5 eq (32.8 mmol) of free (S)-DMHA.

  • Causality Check: Utilizing exactly 0.5 equivalents of the resolving agent (the "half-equivalent" method) forces a thermodynamic competition where only the most stable diastereomeric salt precipitates, drastically improving the first-crop ee by leaving the mismatched enantiomer in solution as the free acid.

Step 3: Controlled Crystallization
  • Cool the solution at a strictly linear rate of 0.5°C/min down to 20°C.

  • Causality Check: Rapid or uncontrolled cooling causes kinetic trapping, leading to the inclusion of the mismatched diastereomer within the crystal lattice. A slow, controlled cooling ramp ensures thermodynamic control and maximum crystal purity.

  • Isolate the resulting crystals via vacuum filtration and wash the filter cake with 5 mL of ice-cold ethanol.

Step 4: Salt Break and Recovery
  • Suspend the isolated diastereomeric salt in 20 mL of 2M HCl (aq) and 20 mL of MTBE.

  • Stir vigorously until the solid is fully dissolved.

  • Mechanism: The acidic aqueous phase protonates the DMHA, retaining it as the water-soluble hydrochloride salt, while the liberated enantiopure mandelic acid partitions entirely into the organic MTBE phase[4].

  • Separate the layers. Evaporate the MTBE layer to yield enantiopure (R)-mandelic acid.

  • Self-Validation: Determine the exact ee% via Chiral HPLC (e.g., using a Chiralcel OD-H column) and confirm mass balance.

  • Basify the retained aqueous layer with 5M NaOH and extract with fresh MTBE to recover the DMHA resolving agent for subsequent cycles.

Workflow Visualization

G Racemate (±)-Mandelic Acid + (S)-DMHA SaltFormation Diastereomeric Salt Formation (EtOH/H2O, 70°C) Racemate->SaltFormation Cooling Controlled Cooling (0.5°C/min) SaltFormation->Cooling Filtration Vacuum Filtration Cooling->Filtration Crystals Solid Crystal (R)-Acid • (S)-DMHA Filtration->Crystals Solid MotherLiquor Mother Liquor Enriched (S)-Acid Filtration->MotherLiquor Liquid SaltBreak Salt Break (2M HCl / MTBE) Crystals->SaltBreak PureAcid Enantiopure (R)-Mandelic Acid (Organic Phase) SaltBreak->PureAcid RecoveredAmine Recovered DMHA-HCl (Aqueous Phase) SaltBreak->RecoveredAmine

Workflow for the chiral resolution of (±)-mandelic acid using DMHA via diastereomeric salt formation.

References

1.[3] 2,2-Dimethylhexan-3-amine hydrochloride | C8H20ClN | CID 86217396 - PubChem . nih.gov. 2.[1] Resolution of Enantiomers . ankara.edu.tr. 3.[4] Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid - Benchchem . benchchem.com. 4.[2] Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - RSC Publishing . rsc.org.

Sources

A Comparative Guide to the Structural Analogues of 2,2-Dimethylhexan-3-amine Hydrochloride and Their Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2,2-Dimethylhexan-3-amine hydrochloride and its structural analogues. As a compound with limited publicly available data, this guide establishes a comparative framework by examining structurally similar aliphatic amines with known applications. We will explore two primary functional areas: their role as neuromodulators with stimulant properties and their industrial application as corrosion inhibitors. This analysis is grounded in published experimental data and established scientific principles to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this class of compounds.

Introduction to 2,2-Dimethylhexan-3-amine and its Structural Class

2,2-Dimethylhexan-3-amine hydrochloride is a simple branched-chain aliphatic amine.[1] Its structure, characterized by a hexane backbone with a bulky tert-butyl group adjacent to the amine, suggests potential for biological activity and industrial utility. Aliphatic amines, in general, are known for their diverse applications, ranging from pharmaceuticals to industrial processes.[2][3] The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, making these molecules reactive and capable of interacting with biological targets or metal surfaces.[4]

This guide will focus on a comparative analysis with well-documented structural analogues, primarily methylhexanamine (DMAA) and its isomers, to infer the potential applications and performance of 2,2-Dimethylhexan-3-amine hydrochloride.

Application as Neuromodulators: A Comparative Analysis of Stimulant Properties

Several structural analogues of 2,2-Dimethylhexan-3-amine, most notably methylhexanamine (DMAA or 1,3-dimethylamylamine), have been investigated for their stimulant effects on the central nervous system.[5][6] These compounds act as indirect sympathomimetics, influencing the levels of key neurotransmitters.[7]

Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism by which these aliphatic amines exert their stimulant effects is through the inhibition of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[7][8] By blocking the reuptake of these neurotransmitters from the synaptic cleft, they increase their concentration and prolong their action, leading to increased alertness, focus, and energy.

Signaling Pathway of Indirect Sympathomimetics

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Aliphatic Amine Aliphatic Amine NET_DAT Norepinephrine/Dopamine Transporter (NET/DAT) Aliphatic Amine->NET_DAT Inhibits Vesicle Vesicle (NE/DA) Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release Synaptic Cleft->NET_DAT Reuptake NE_DA Norepinephrine (NE)/ Dopamine (DA) Receptor Adrenergic/Dopaminergic Receptor NE_DA->Receptor Binds Cellular Response Increased Sympathetic Activity Receptor->Cellular Response Activates

Caption: Mechanism of action of aliphatic amine-based stimulants.

Comparative Performance Data
CompoundTargetParameterValueReference
1,3-Dimethylamylamine (DMAA) Human Norepinephrine Transporter (NET)IC₅₀0.41 µM[8][9]
Human Dopamine Transporter (DAT)IC₅₀>10 µM[7]
Ephedrine Human Norepinephrine Transporter (NET)IC₅₀Data not readily available[10]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that DMAA is a potent inhibitor of the norepinephrine transporter, with significantly lower affinity for the dopamine transporter.[7] This suggests a pharmacological profile that would lead to more pronounced effects on alertness and focus (norepinephrine-driven) with a lower potential for the euphoric and addictive properties associated with strong dopamine reuptake inhibitors.[8] The structural similarity of 2,2-Dimethylhexan-3-amine hydrochloride suggests it may exhibit a comparable mechanism of action.

Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines a standard method for determining the inhibitory potency of a compound on monoamine transporters.[11]

Objective: To determine the IC₅₀ values of test compounds for the human norepinephrine and dopamine transporters.

Materials:

  • HEK293 cells stably expressing the human NET or DAT.

  • Radiolabeled substrates: [³H]Nisoxetine (for NET) or [³H]WIN 35,428 (for DAT).

  • Test compounds (e.g., 2,2-Dimethylhexan-3-amine HCl, DMAA).

  • Assay buffer (e.g., Krebs-Henseleit buffer).

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK293-NET and HEK293-DAT cells to confluency in appropriate media.

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

  • Incubation: Incubate the cells with varying concentrations of the test compound for a predetermined time at room temperature.

  • Radioligand Addition: Add the radiolabeled substrate to each well and incubate to allow binding to the transporters.

  • Termination and Washing: Terminate the assay by rapidly washing the cells with ice-cold assay buffer to remove unbound radioligand.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Monoamine Transporter Inhibition Assay

A Culture HEK293 cells expressing NET or DAT B Prepare assay plates with varying concentrations of test compound A->B C Add radiolabeled substrate to initiate binding B->C D Incubate to allow equilibrium binding C->D E Wash cells to remove unbound radioligand D->E F Lyse cells and measure radioactivity with a scintillation counter E->F G Analyze data to determine IC50 values F->G cluster_0 Corrosive Environment (e.g., HCl) MetalSurface Metal Surface (e.g., Steel) AmineMolecule Aliphatic Amine (R-NH2) AmineMolecule->MetalSurface Adsorption (Chemisorption & Physisorption) ProtectiveLayer Hydrophobic Protective Layer AmineMolecule->ProtectiveLayer H+ H+ ProtectiveLayer->H+ Repels Cl- Cl- ProtectiveLayer->Cl- Repels

Caption: Adsorption mechanism of aliphatic amines on a metal surface.

Comparative Performance Data

The structure of the aliphatic amine, including chain length and branching, significantly impacts its performance as a corrosion inhibitor. Generally, longer, and in some cases, branched alkyl chains provide better surface coverage and higher inhibition efficiency.

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
C8 Amine (Octylamine) N80 Carbon SteelCO2-saturated brine~85% at 100 mg/L[12]
C12 Amine (Dodecylamine) N80 Carbon SteelCO2-saturated brine>94% at 100 mg/L[12]
Alkyl Amine-based Inhibitor 1018 Carbon SteelSea WaterIncreases with concentration[13]
Triethanolamine Mild SteelChloride EnvironmentModerate[14]

The data suggests that longer alkyl chains generally lead to higher inhibition efficiency. [12]The branched structure of 2,2-Dimethylhexan-3-amine, with its bulky tert-butyl group, could potentially offer enhanced surface coverage compared to linear amines of similar carbon number, although steric hindrance might also play a role. [4]

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Efficiency

This protocol describes a fundamental and widely used method for evaluating the performance of corrosion inhibitors. [15] Objective: To determine the corrosion inhibition efficiency of test compounds on a metal in a corrosive medium.

Materials:

  • Metal coupons (e.g., mild steel) of known surface area.

  • Corrosive medium (e.g., 1M HCl).

  • Test inhibitors (e.g., 2,2-Dimethylhexan-3-amine HCl and its analogues) at various concentrations.

  • Analytical balance.

  • Water bath or thermostat.

Procedure:

  • Coupon Preparation: Clean, degrease, and weigh the metal coupons accurately.

  • Immersion: Immerse the coupons in the corrosive medium with and without the inhibitor at a constant temperature for a specified period (e.g., 24 hours).

  • Cleaning: After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Workflow for Weight Loss Corrosion Inhibition Test

A Prepare and weigh metal coupons B Immerse coupons in corrosive medium with and without inhibitor A->B C Maintain constant temperature for a set duration B->C D Remove, clean, and re-weigh coupons C->D E Calculate corrosion rate and inhibition efficiency D->E

Caption: Experimental workflow for the weight loss method of corrosion inhibition testing.

Synthesis of 2,2-Dimethylhexan-3-amine and its Analogues

The synthesis of branched aliphatic amines like 2,2-Dimethylhexan-3-amine and its analogues can be achieved through various organic synthesis routes. A common method is the Leuckart reaction, which involves the reductive amination of a ketone. [16]

General Synthetic Pathway: Reductive Amination

For 2,2-Dimethylhexan-3-amine, the synthesis would typically start from 2,2-dimethylhexan-3-one. This ketone can be reacted with a source of ammonia (or a primary amine for N-substituted analogues) in the presence of a reducing agent.

Synthesis of 2,2-Dimethylhexan-3-amine via Reductive Amination

Ketone 2,2-Dimethylhexan-3-one Product 2,2-Dimethylhexan-3-amine Ketone->Product + Amine Source + Reducing Agent AmineSource Ammonia (NH3) ReducingAgent Reducing Agent (e.g., NaBH3CN)

Caption: General synthetic scheme for 2,2-Dimethylhexan-3-amine.

Conclusion

While direct experimental data for 2,2-Dimethylhexan-3-amine hydrochloride is limited, a comparative analysis with its structural analogues provides valuable insights into its potential applications. As a neuromodulator, it is likely to exhibit stimulant properties through the inhibition of monoamine transporters, with a profile potentially similar to that of DMAA. In the industrial realm, its structure suggests it could be an effective corrosion inhibitor, with the bulky alkyl group potentially enhancing surface protection.

The experimental protocols provided in this guide offer a framework for the direct evaluation of 2,2-Dimethylhexan-3-amine hydrochloride and its analogues, enabling researchers to generate the quantitative data needed for a definitive comparative assessment. Further research into this and similar branched aliphatic amines is warranted to fully explore their therapeutic and industrial potential.

References

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  • U.S. National Library of Medicine. (n.d.). Monoamine oxidase assays. PubMed. [Link]

  • Foley, P. L., & Donders, M. (2000). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length.
  • Zhang, Y., Liu, Y., & Li, J. (2023). Analysis of Inhibition Properties of Amino Acid Corrosion Inhibitor on CO2 Corrosion of Carbon Steel. Surface Technology.
  • De Felice, L. J., & Singh, R. (2020). The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization. ACS Chemical Neuroscience, 11(15), 2326-2336.
  • U.S. National Library of Medicine. (n.d.). Monoamine oxidase assays. PubMed. [Link]

  • Foley, P. L., & Donders, M. (2000). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length.
  • De Felice, L. J., & Singh, R. (2020). The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization. ACS Chemical Neuroscience, 11(15), 2326-2336.
  • Holy, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 686.
  • Foley, P. L., & Donders, M. (2000). Antimicrobial evaluation of N-alkyl betaines and N-alkyl-N, N-dimethylamine oxides with variations in chain length.
  • Michalik, A., et al. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.
  • Kabara, J. J., et al. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy, 2(6), 492-498.
  • Chen, Z., et al. (2023). Comparative Studies on Steel Corrosion Resistance of Different Inhibitors in Chloride Environment: The Effects of Multi-Functional Protective Film.
  • El-Haddad, M., et al. (2025). Experimental data of inhibition efficiency, corrosive medium,... Analytical and Bioanalytical Electrochemistry.
  • Cortec Corporation. (2018). Amine-Based Vapor Phase Corrosion Inhibitor Alternatives to Hydrazine for Steam-Generating Systems and Power Plants.
  • Eddy, N. O., & Odoemelam, S. A. (2009). Theoretical and experimental studies on the corrosion inhibition potentials of some purines for aluminum in 0.1 M HCl. Journal of the Chilean Chemical Society, 54(4), 435-442.
  • ResearchGate. (n.d.). Experimental data of inhibition efficiency, corrosive medium,.... [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86217396, 2,2-Dimethylhexan-3-amine hydrochloride. PubChem. [Link]

  • ResearchGate. (n.d.). Flowchart of the experimental protocol for measuring blood flow,.... [Link]

  • Zhang, J., et al. (2023). Experimental and Theoretical Studies of the Corrosion Inhibition Performance of a Quaternary Phosphonium-Based Ionic Liquid for Mild Steel in HCl Medium. Molecules, 28(4), 1639.
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  • Kumar, A., & Kumar, S. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 329-351.
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  • Lim, H. D., et al. (2009). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British Journal of Pharmacology, 157(1), 93-104.
  • Gao, W., et al. (2016). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Iranian Journal of Pharmaceutical Research, 15(1), 169-176.
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Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2,2-Dimethylhexan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

2,2-Dimethylhexan-3-amine hydrochloride is an aliphatic amine salt commonly used as a building block in pharmaceutical synthesis. While often less volatile than its free base counterpart, it poses specific risks regarding particulate inhalation and mucous membrane irritation .

Core Safety Maxim: Treat this compound as a Category 2 Skin/Eye Irritant and a potential Respiratory Irritant (STOT SE 3) . All handling must prioritize the suppression of dust generation and the protection of moist tissues (eyes, lungs, sweat).[1]

Part 2: Chemical Intelligence & Hazard Profile

PropertyDataRelevance to Safety
CAS Number 1864063-57-9Use for accurate waste labeling and inventory tracking.
Formula C8H20ClNNitrogenous salt; potential for nitrogen oxide (NOx) fumes if burned.
Physical State Solid (Crystalline Powder)Primary exposure route is inhalation of dust or contact with dissolved solutions.
Solubility Water, Methanol, DMSOHigh water solubility implies rapid absorption through mucous membranes.
Acidity Weakly Acidic (Salt form)Solutions may be mild irritants; less corrosive than free amines but still hazardous.
GHS Hazard Classification (Inferred from Analogs)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[2][5]

  • H302: Harmful if swallowed (Acute Toxicity Category 4).

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific energy state of the task.[5]

Operational ZoneRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Zone A: Storage & Transport (Sealed containers)None required if sealed.Nitrile (4 mil) . Single layer.Safety Glasses with side shields.[1][6]Standard Lab Coat (Cotton/Poly).
Zone B: Weighing & Transfer (Open powder handling)N95/P2 Respirator or Fume Hood sash at working height.Nitrile (Double gloving) . Outer glove changed immediately upon contamination.Chemical Safety Goggles (Indirect vented). Glasses are insufficient for dust.Lab Coat + Tyvek Sleeve Covers (prevent wrist exposure).
Zone C: Solubilization & Reaction (Dissolved in solvent)Fume Hood (Face velocity > 100 fpm).Nitrile (5-8 mil) or "High-Risk" Blue Nitrile. Check solvent compatibility.[2]Safety Goggles or Face Shield if >100mL volume.Chemical Resistant Apron if handling >1L.
Zone D: Spill Cleanup (Uncontrolled release)Half-face Respirator with P100/OV cartridges.Silver Shield / Laminate gloves if solvent involved; Thick Nitrile otherwise.Face Shield over Goggles.Tyvek Coveralls (Type 5/6).

Critical Note on Gloves: Aliphatic amines can permeate thin nitrile over time. For the hydrochloride salt (solid), standard nitrile is effective. Once dissolved in organic solvents (e.g., DCM, Methanol), the solvent's permeation breakthrough time dictates glove choice.

Part 4: Operational Protocol (Step-by-Step)

Workflow Visualization

The following diagram outlines the logical flow for safe handling, emphasizing critical control points (CCPs).

HandlingWorkflow cluster_hood Fume Hood / Vented Enclosure Start Storage (Dry, Cool, Sealed) Check PPE Verification (See Matrix) Start->Check Weigh Weighing (Static Control) Check->Weigh Pass Solubilize Solubilization (Exothermic Check) Weigh->Solubilize Add Solvent Reaction Reaction Setup (Inert Atmosphere) Solubilize->Reaction Reagent Ready Waste Disposal (Solid vs Liquid) Reaction->Waste Post-Exp

Caption: Operational workflow emphasizing containment within ventilated enclosures during active handling phases.

Detailed Methodology
Phase 1: Weighing (The Highest Risk Step)

Amine salts are often hygroscopic and prone to static charge, which can cause "fly-away" powder.

  • Environment: Utilize a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun or ionizer bar if the powder adheres to the spatula.

  • Technique:

    • Place the receiving vessel (tare) inside the hood.

    • Open the stock container inside the hood.

    • Transfer using a stainless steel or anti-static plastic spatula.

    • Do not return excess powder to the stock container (prevents cross-contamination and hydrolysis).

Phase 2: Solubilization
  • Solvent Selection: 2,2-Dimethylhexan-3-amine HCl is soluble in water and polar organic solvents (Methanol, DMSO).

  • Addition Order: Add the solid to the solvent , not solvent to solid, to minimize dust displacement.

  • Exotherm Watch: While salt dissolution is generally endothermic or mildly exothermic, always monitor temperature if working on a >10g scale.

Phase 3: Neutralization (If Free Base is Required)

If your protocol requires converting the HCl salt to the free amine in situ:

  • Base Choice: Use mild bases (e.g., NaHCO3, K2CO3) or organic bases (TEA, DIPEA).

  • Ventilation: This step may release the free amine, which is significantly more volatile and odorous. Fume hood use is mandatory.

Part 5: Emergency Response & Spill Management

Exposure Response
  • Eye Contact: Immediately flush with water for 15 minutes .[2][7] Hold eyelids open. The salt is acidic and can cause corneal abrasion.

  • Skin Contact: Brush off dry powder before wetting (to prevent creating a concentrated solution on skin), then wash with soap and water.

  • Inhalation: Move to fresh air. If coughing persists, seek medical evaluation for potential chemical pneumonitis.

Spill Decision Logic

SpillResponse Spill Spill Detected Type State of Matter? Spill->Type Solid Solid Powder Type->Solid Liquid Solution/Liquid Type->Liquid ActionSolid 1. Dampen paper towel 2. Cover spill (prevent dust) 3. Wipe into bag Solid->ActionSolid ActionLiquid 1. Apply absorbent pads 2. Neutralize if acidic 3. Scoop to bag Liquid->ActionLiquid Disposal Label: 'Hazardous Waste: Amine Salt' ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision tree for spill remediation, prioritizing dust suppression for solid spills.

Part 6: Disposal & Waste Management

Do not dispose of down the drain. This compound is toxic to aquatic life (Category 3/4 inferred).[3]

  • Solid Waste: Bag contaminated paper towels, gloves, and weigh boats in a clear hazardous waste bag. Label as "Solid Waste: Toxic/Irritant (Amine Salt)".

  • Liquid Waste:

    • Aqueous Streams: Adjust pH to neutral (7-8) before collecting in the "Aqueous Toxic" drum.

    • Organic Streams: Collect in the standard "Organic Solvents" drum. Ensure no oxidizers (e.g., Nitric Acid) are present in the same container, as amines can form explosive nitro-compounds.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 86217396, 2,2-Dimethylhexan-3-amine hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.